Flll31
Description
Structure
3D Structure
Properties
IUPAC Name |
(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethylhepta-1,6-diene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-25(2,23(26)13-9-17-7-11-19(28-3)21(15-17)30-5)24(27)14-10-18-8-12-20(29-4)22(16-18)31-6/h7-16H,1-6H3/b13-9+,14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMZAMVBGQWOHT-UTLPMFLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467449 | |
| Record name | FLLL31 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52328-97-9 | |
| Record name | FLLL31 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLLL31 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of FLLL31 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLLL31 is a novel small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently found to be constitutively activated in a wide array of human cancers.[1][2] Derived from curcumin, this compound was designed to selectively target the Janus Kinase 2 (JAK2) and the STAT3 SH2 domain, both of which are critical for the dimerization and signal transduction of STAT3.[1] Persistent STAT3 signaling plays a pivotal role in oncogenesis, contributing to cell survival, proliferation, drug resistance, and angiogenesis.[1][2] Consequently, the inhibition of this pathway presents a promising therapeutic strategy for various malignancies.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Inhibition of the JAK2/STAT3 Signaling Pathway
This compound exerts its anti-cancer effects primarily by disrupting the JAK2/STAT3 signaling cascade. This pathway is a central regulator of gene expression involved in cell proliferation and survival.[4]
1. Inhibition of JAK2 Kinase Activity and STAT3 Phosphorylation:
The activation of STAT3 is initiated by its phosphorylation at the tyrosine residue 705 (Y705) by upstream kinases, most notably JAK2.[2] This phosphorylation event is a prerequisite for STAT3 dimerization. This compound has been shown to significantly inhibit the kinase activity of JAK2.[1] By doing so, it effectively prevents the phosphorylation of STAT3.[1][2] Western blot analyses have consistently demonstrated a dose-dependent reduction in the levels of phosphorylated STAT3 (p-STAT3) in various cancer cell lines treated with this compound, including those from breast, pancreatic, glioblastoma, and multiple myeloma cancers.[1][2][5]
2. Prevention of STAT3 Dimerization and Nuclear Translocation:
Phosphorylated STAT3 monomers form homodimers or heterodimers with other STAT proteins via their SH2 domains.[2] These dimers then translocate from the cytoplasm to the nucleus. This compound's ability to bind to the STAT3 SH2 domain interferes with this dimerization process.[1] By inhibiting both phosphorylation and directly interfering with the SH2 domain, this compound effectively blocks the formation of active STAT3 dimers.
3. Inhibition of STAT3 DNA Binding and Transcriptional Activation:
Once in the nucleus, STAT3 dimers bind to specific DNA response elements in the promoter regions of target genes, thereby activating their transcription.[2] this compound has been demonstrated to potently inhibit the DNA binding activity of STAT3.[1][2] This leads to the downregulation of the expression of STAT3 target genes that are crucial for tumor progression.[1][2]
Downstream Consequences of STAT3 Inhibition by this compound
The inhibition of STAT3 signaling by this compound triggers a cascade of downstream events that collectively contribute to its anti-tumor activity:
-
Induction of Apoptosis: A primary outcome of this compound treatment is the induction of programmed cell death, or apoptosis, in cancer cells.[1][2] This is evidenced by the increased cleavage of caspase-3 and poly-ADP ribose polymerase (PARP), key executioners of the apoptotic process.[1][2] The pro-apoptotic effect is further mediated by the downregulation of anti-apoptotic proteins that are transcriptionally regulated by STAT3, such as Bcl-2, Bcl-xL, and Survivin.[1][6]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, thereby halting the proliferation of cancer cells.[7][8][9] This is often associated with the reduced expression of cell cycle regulators like Cyclin D1, a known downstream target of STAT3.[1][2][6]
-
Inhibition of Cell Viability and Proliferation: By inducing apoptosis and cell cycle arrest, this compound potently inhibits the viability and proliferation of a broad range of cancer cell lines.[1][2][6][10]
-
Suppression of Invasion and Metastasis: Constitutive STAT3 signaling is linked to cancer cell invasion and metastasis.[2] this compound has been shown to inhibit colony formation in soft agar and cell invasion, suggesting its potential to suppress metastatic spread.[1]
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key data from published studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | Not specified, but potent | [1] |
| PANC-1 | Pancreatic Cancer | Not specified, but potent | [1] |
| U87 | Glioblastoma | < 5 | [2] |
| U266 | Multiple Myeloma | < 5 | [2] |
| SW480 | Colorectal Cancer | < 5 | [2] |
| RH28 | Rhabdomyosarcoma | Not specified, but potent | [6] |
| RH30 | Rhabdomyosarcoma | Not specified, but potent | [6] |
| RD2 | Rhabdomyosarcoma | Not specified, but potent | [6] |
Table 2: Effects of this compound on Key Molecular Markers
| Cancer Cell Line | Treatment | Effect | Reference |
| MDA-MB-231 | This compound (2.5 and 5 µM) | Reduced p-STAT3 levels | [1] |
| PANC-1 | This compound (2.5 and 5 µM) | Reduced p-STAT3 levels | [1] |
| MDA-MB-231 | This compound | Decreased STAT3 DNA-binding activity | [1] |
| PANC-1 | This compound | Decreased STAT3 DNA-binding activity | [1] |
| MDA-MB-231 | This compound | Increased cleavage of pro-caspase-3 | [1] |
| PANC-1 | This compound | Increased cleavage of pro-caspase-3 | [1] |
| Multiple Cell Lines | FLLL32 (similar to this compound) | Downregulation of Cyclin D1, Bcl-2, Survivin | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay
Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50). Assays like MTT, XTT, or SRB are commonly used.[11][12]
Protocol (MTT Assay Example):
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Principle: To detect and quantify the levels of specific proteins (e.g., p-STAT3, total STAT3, cleaved caspase-3, PARP) in cell lysates.[13]
Protocol:
-
Treat cancer cells with this compound at desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
STAT3 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
Principle: To assess the ability of STAT3 to bind to its specific DNA consensus sequence.
Protocol:
-
Treat cells with this compound and prepare nuclear extracts.
-
Synthesize and label a double-stranded oligonucleotide probe containing the STAT3 binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
Incubate the labeled probe with the nuclear extracts in a binding reaction buffer.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes).
STAT3 Reporter Gene Assay
Principle: To measure the transcriptional activity of STAT3 in living cells.[14][15][16]
Protocol:
-
Co-transfect cancer cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treat the transfected cells with this compound.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Calculate the relative STAT3 transcriptional activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.[17]
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's effects on cancer cells.
Conclusion
This compound is a potent and selective inhibitor of the JAK2/STAT3 signaling pathway, a critical driver of oncogenesis in numerous cancers. Its mechanism of action involves the inhibition of STAT3 phosphorylation, dimerization, and DNA binding, leading to the downregulation of key target genes involved in cell survival and proliferation. This ultimately results in the induction of apoptosis and cell cycle arrest in cancer cells. The comprehensive data and established experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for cancers with aberrant STAT3 signaling.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of STAT3 in Cancer: From Metabolic Regulation to Therapeutic Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two small molecule compounds, LLL12 and FLLL32, exhibit potent inhibitory activity on STAT3 in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluacrypyrim, a novel STAT3 activation inhibitor, induces cell cycle arrest and apoptosis in cancer cells harboring constitutively-active STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Stat3 inhibition in neural lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. STAT3 Pathway-STAT3 Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 16. signosisinc.com [signosisinc.com]
- 17. mdpi.com [mdpi.com]
FLLL31: A Technical Guide to a Novel Dual JAK2/STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated transcription factor in a multitude of human cancers, playing a pivotal role in tumor cell proliferation, survival, and angiogenesis. This has rendered STAT3 a compelling target for anticancer drug development. FLLL31, a novel small molecule inhibitor derived from the natural product curcumin, has emerged as a potent and selective antagonist of the STAT3 signaling pathway. Uniquely, this compound is designed to dually target both the upstream Janus Kinase 2 (JAK2) and the SH2 domain of STAT3, critical for its dimerization and activation. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support its preclinical evaluation.
Discovery and Rationale
This compound was developed as an analog of curcumin, the primary bioactive compound in turmeric, which is known for its broad-spectrum anti-cancer properties. However, the clinical utility of curcumin is hampered by its poor bioavailability and lack of target specificity. This compound was rationally designed to overcome these limitations.[1]
Key structural modifications were introduced to the curcumin scaffold to enhance its stability and interaction with the intended molecular targets. Specifically, the central β-diketone moiety of curcumin, which is prone to keto-enol tautomerization, was modified. In this compound, geminal dimethyl substituents are placed on the central carbon, preventing enolization. This modification is predicted to allow for better interaction with crucial binding sites within the JAK2 kinase and the STAT3 SH2 domain. Additionally, this compound incorporates 3,4-dimethoxy substituents to mimic dimethoxycurcumin, a more stable and efficacious curcumin analog.[1]
Mechanism of Action
This compound exerts its anti-cancer effects by concurrently inhibiting two key components of the JAK/STAT3 signaling pathway:
-
JAK2 Kinase Inhibition: JAK2 is a tyrosine kinase that phosphorylates STAT3 upon cytokine or growth factor stimulation, a critical step for STAT3 activation. This compound has been shown to significantly inhibit the kinase activity of JAK2.[1]
-
STAT3 SH2 Domain Binding: The SH2 domain of STAT3 is essential for its dimerization, a prerequisite for its translocation to the nucleus and subsequent transcriptional activity. Computational modeling and experimental data indicate that this compound binds to the STAT3 SH2 domain, thereby disrupting STAT3 dimerization.[1][2]
By targeting both JAK2 and the STAT3 SH2 domain, this compound effectively blocks STAT3 phosphorylation, its ability to bind to DNA, and the transcription of its downstream target genes, which are involved in cell proliferation, survival, and angiogenesis.[1][3]
Signaling Pathway Diagram
Quantitative Data
The efficacy of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pancreatic Cancer | |||
| PANC-1 | Pancreatic Adenocarcinoma | ~2.5-5.0 | [2] |
| BXPC-3 | Pancreatic Adenocarcinoma | <5.0 | [2] |
| HPAC | Pancreatic Adenocarcinoma | <5.0 | [2] |
| SW1990 | Pancreatic Adenocarcinoma | <5.0 | [2] |
| Breast Cancer | |||
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.5-5.0 | [2] |
| SK-BR-3 | HER2-Positive Breast Cancer | <5.0 | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | <5.0 | [2] |
| MDA-MB-453 | HER2-Positive Breast Cancer | <5.0 | [2] |
| SUM159 | Triple-Negative Breast Cancer | <5.0 | [2] |
| Glioblastoma | |||
| U-87MG | Glioblastoma | Potent Inhibition | [4] |
| U-373MG | Glioblastoma | Potent Inhibition | [4] |
| Tu-9648 | Glioblastoma | Potent Inhibition | [4] |
| Neuroblastoma | |||
| Neuro-2a | Neuroblastoma | Potent Inhibition | [4] |
| SH-SY5Y | Neuroblastoma | Potent Inhibition | [4] |
Experimental Protocols
Cell Viability Assay
Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50), a colorimetric assay such as the MTT or MTS assay is commonly used. These assays measure the metabolic activity of viable cells.
Protocol (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for STAT3 Phosphorylation
Principle: This technique is used to detect the levels of total STAT3 and phosphorylated STAT3 (p-STAT3) in cell lysates, providing a direct measure of this compound's inhibitory effect on STAT3 activation.
Protocol:
-
Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Luciferase Reporter Assay for STAT3 Transcriptional Activity
Principle: This assay measures the ability of this compound to inhibit the transcriptional activity of STAT3. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a STAT3-responsive promoter.
Protocol:
-
Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with different concentrations of this compound.
-
After an additional 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Soft Agar Colony Formation Assay
Principle: This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
Protocol:
-
Prepare a base layer of 0.6% agar in a 6-well plate.
-
Mix a single-cell suspension of cancer cells with 0.35% top agar and plate it on top of the base layer.
-
Treat the cells with this compound by incorporating it into the top agar layer or by adding it to the overlying medium.
-
Incubate the plates for 2-3 weeks, feeding the cells with fresh medium containing this compound every few days.
-
Stain the colonies with crystal violet and count them using a microscope.
Apoptosis Assay by Annexin V Staining
Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI, to distinguish necrotic cells) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry.
Experimental Workflow Diagram
In Vivo Efficacy
Preclinical studies in mouse xenograft models have demonstrated the in vivo anti-tumor activity of this compound's sister compound, FLLL32. Administration of FLLL32 has been shown to inhibit tumor growth and reduce vascularity in chicken embryo and mouse xenografts.[2] Similar in vivo studies are warranted to fully characterize the therapeutic potential of this compound.
In Vivo Experimental Workflow Diagram
Structure-Activity Relationship (SAR)
The development of this compound is rooted in the extensive SAR studies of curcumin and its analogs. Key findings that guided the design of this compound include:
-
The β-Diketone Moiety: Modification of this central linker to prevent enolization, as seen in this compound, is crucial for enhanced stability and improved interaction with target proteins.
-
Aromatic Ring Substituents: The presence and position of substituents on the phenyl rings significantly influence biological activity. The 3,4-dimethoxy groups in this compound are associated with increased stability and efficacy compared to the hydroxyl and methoxy groups of curcumin.[1]
-
The Pentadienone Scaffold: The overall length and rigidity of the molecule are important for fitting into the binding pockets of JAK2 and the STAT3 SH2 domain.
Further SAR studies on this compound and related analogs will be instrumental in optimizing its potency, selectivity, and pharmacokinetic properties for potential clinical development.
Conclusion
This compound represents a promising, rationally designed small molecule inhibitor that dually targets the JAK2/STAT3 signaling pathway. Its potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, coupled with a well-defined mechanism of action, underscore its potential as a lead compound for the development of novel anti-cancer therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structurally Modified Curcumin Analogs Inhibit STAT3 Phosphorylation and Promote Apoptosis of Human Renal Cell Carcinoma and Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
FLLL31: A Potent Dual Inhibitor of JAK2/STAT3 Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
FLLL31, a synthetic analog of curcumin, has emerged as a potent small molecule inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the JAK2/STAT3 pathway is a hallmark of numerous human cancers, playing a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis. This compound exerts its anti-cancer effects by directly binding to the kinase domain of JAK2 and the Src Homology 2 (SH2) domain of STAT3, thereby inhibiting STAT3 phosphorylation, dimerization, and subsequent nuclear translocation and transcriptional activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action and detailed experimental protocols for its investigation.
Chemical Structure and Properties
This compound, chemically known as (1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethylhepta-1,6-diene-3,5-dione, is a derivative of curcumin. Its structure is characterized by two methoxy-substituted phenyl rings linked by a seven-carbon chain with a diketone moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethylhepta-1,6-diene-3,5-dione |
| Synonyms | Tetramethylcurcumin |
| Molecular Formula | C₂₅H₂₈O₆ |
| Molecular Weight | 424.49 g/mol |
| CAS Number | 52328-97-9 |
| Appearance | Yellow powder |
| Solubility | Soluble in DMSO (≥10 mg/mL) |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action: Targeting the JAK2/STAT3 Signaling Pathway
The JAK2/STAT3 signaling cascade is a critical pathway in cellular communication, transmitting signals from extracellular cytokines and growth factors to the nucleus to regulate gene expression. In many cancers, this pathway is aberrantly and constitutively activated, leading to uncontrolled cell growth and survival.
This compound has been designed as a dual inhibitor, targeting two key components of this pathway:
-
JAK2 Inhibition: this compound directly interacts with the kinase domain of JAK2, preventing the autophosphorylation and activation of this upstream kinase.
-
STAT3 SH2 Domain Binding: this compound binds to the SH2 domain of STAT3. This domain is crucial for the recruitment of STAT3 to phosphorylated cytokine receptors and for the dimerization of activated STAT3 monomers. By occupying the SH2 domain, this compound prevents the formation of functional STAT3 dimers.
This dual inhibition effectively blocks the phosphorylation of STAT3 at tyrosine 705 (p-STAT3), a critical step for its activation. Consequently, the downstream transcriptional activities of STAT3, which promote the expression of genes involved in cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-xL, Survivin), and angiogenesis, are suppressed.[1]
References
FLLL31: A Curcumin-Derived STAT3 Inhibitor for Oncological Research and Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Topic: FLLL31 and its relationship to curcumin, focusing on its mechanism of action as a potent inhibitor of the STAT3 signaling pathway.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] The constitutive activation of STAT3 is a frequent event in a wide array of human cancers, contributing to tumor progression and therapeutic resistance, making it a prime target for novel anticancer therapies.[1][2][3]
Curcumin, a natural polyphenol derived from turmeric, has demonstrated potential in targeting the STAT3 signaling pathway.[4] However, its clinical application is significantly hampered by poor bioavailability and rapid metabolism.[5] To overcome these limitations, synthetic analogs have been developed to enhance potency and stability. This compound and its closely related analog FLLL32 are novel small molecules derived from curcumin, specifically designed to be potent and selective inhibitors of the STAT3 signaling pathway.[1][3] These compounds were engineered to preferentially interact with both the Janus Kinase 2 (JAK2) and the SH2 domain of STAT3, crucial components for STAT3 activation and signal transduction.[1][3] This guide provides a comprehensive technical overview of this compound, its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.
Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway
This compound exerts its anticancer effects by directly targeting the STAT3 signaling cascade. The canonical activation of STAT3 is initiated by upstream cytokines and growth factors, which leads to the activation of Janus kinases (JAKs).[6][7] JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705), prompting its dimerization, translocation to the nucleus, and subsequent binding to the promoter regions of target genes.[6][8] These target genes include key regulators of cell survival (Bcl-2, Bcl-xL, Survivin), proliferation (Cyclin D1, c-Myc), and angiogenesis (VEGF).[1][9][10]
This compound was designed to inhibit this pathway at two critical points:
-
JAK2 Inhibition: this compound directly inhibits the kinase activity of JAK2, an upstream activator of STAT3.[1]
-
STAT3 SH2 Domain Binding: this compound binds to the SH2 domain of STAT3, which is essential for its dimerization and subsequent activation.[1][3]
By targeting both JAK2 and the STAT3 SH2 domain, this compound effectively blocks STAT3 phosphorylation, DNA binding activity, and the transcription of its downstream target genes, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][3][10]
Signaling Pathway Diagram
Quantitative Data: In Vitro Efficacy
The potency of this compound and its analog FLLL32 has been evaluated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating their superior growth-suppressive activity compared to curcumin.
Table 1: IC50 Values of this compound and FLLL32 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| A375 | Melanoma | FLLL32 | 1.3 | [3] |
| Multiple Lines | Melanoma | FLLL32 | 1.9 - 2.8 | [3] |
| OSA8 | Osteosarcoma (Canine) | FLLL32 | ~1.0 | [11] |
| OSA16 | Osteosarcoma (Canine) | FLLL32 | ~1.2 | [11] |
| D17 | Osteosarcoma (Canine) | FLLL32 | ~1.45 | [11] |
| SJSA | Osteosarcoma (Human) | FLLL32 | ~0.75 | [11] |
| U2OS | Osteosarcoma (Human) | FLLL32 | ~1.1 | [11] |
Table 2: Comparative Potency of FLLL11/FLLL12 and Curcumin
| Compound | IC50 Range (µM) in Breast & Prostate Cancer Cells | Reference |
| FLLL11 | 0.3 - 5.7 | [12] |
| FLLL12 | 0.3 - 3.8 | [12] |
| Curcumin | 14.4 - 50 | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and FLLL32.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000 cells per well in triplicate.[13]
-
Compound Treatment: Treat the cells with varying concentrations of this compound, FLLL32, or curcumin (e.g., 0.5 to 5 µM for FLLL compounds, 0.5 to 30 µM for curcumin) for 72 hours.[13]
-
MTT Addition: Add 25 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/mL and incubate for 3.5 hours at 37°C.[13][14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., N,N-dimethylformamide) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: The following day, read the absorbance at 450 nm using a microplate reader.[13]
-
IC50 Calculation: Determine the IC50 values using appropriate software (e.g., Sigma Plot 9.0).[13]
Western Blot Analysis for STAT3 Phosphorylation
This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3).
Protocol:
-
Cell Lysis: Treat cancer cells (e.g., MDA-MB-231, PANC-1) with this compound or FLLL32 (e.g., 2.5 and 5 µM) for 24 hours.[1] Lyse the cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C. Also, probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).[1]
JAK2 Kinase Assay
This assay measures the enzymatic activity of JAK2.
Protocol:
-
Assay Setup: Utilize a commercial JAK2 kinase assay kit (e.g., HTScan® JAK2 Kinase Assay Kit from Cell Signaling Technologies) following the manufacturer's protocol.[1][13]
-
Compound Addition: Add this compound or FLLL32 at a specified concentration (e.g., 5 µM) to the reaction mixture.[1]
-
Kinase Reaction: Initiate the kinase reaction by adding ATP.
-
Detection: Measure the kinase activity, typically through the detection of a phosphorylated substrate.
Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the invasive potential of cancer cells.
Protocol:
-
Chamber Preparation: Use invasion chambers coated with Matrigel®.[15]
-
Cell Seeding: Prepare a cell suspension in a serum-free medium and seed the cells (e.g., 5 x 10^4 cells/mL) into the upper chamber.[15]
-
Chemoattractant: Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber.
-
Compound Treatment: Include this compound or FLLL32 in the medium in the upper chamber.
-
Incubation: Incubate the chambers for a specified period (e.g., 24-48 hours) to allow for cell invasion.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the invading cells on the lower surface of the membrane (e.g., with Diff-Quik™ stain).[15]
-
Quantification: Count the number of invaded cells under a microscope.
Experimental Workflow Diagram
Conclusion
This compound and its analogs represent a significant advancement in the development of curcumin-based therapeutics. By targeting the STAT3 signaling pathway with high potency and specificity, these compounds overcome the limitations of natural curcumin. The robust preclinical data demonstrating their efficacy in inhibiting cancer cell growth and inducing apoptosis underscore their potential as novel therapeutic agents. Further research, including comprehensive pharmacokinetic and in vivo studies, will be crucial in translating these promising findings into clinical applications for the treatment of cancers with aberrant STAT3 signaling.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The small molecule curcumin analog FLLL32 induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. mdpi.com [mdpi.com]
- 10. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel curcumin analog FLLL32 decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New curcumin analogues exhibit enhanced growth-suppressive activity and inhibit AKT and signal transducer and activator of transcription 3 phosphorylation in breast and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. corning.com [corning.com]
An In-depth Technical Guide to the In Vitro Biological Activity of FLLL31
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
FLLL31 is a novel, synthetic small molecule derived from curcumin, engineered as a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a well-documented driver of oncogenesis, promoting cell proliferation, survival, invasion, and drug resistance in a wide array of human cancers. This compound exerts its biological effects through a dual-targeting mechanism, disrupting both the upstream kinase Janus Kinase 2 (JAK2) and the critical SH2 domain of STAT3 itself. This guide provides a comprehensive overview of the in vitro biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Mechanism of Action: Dual Inhibition of the JAK/STAT3 Pathway
This compound is specifically designed to bind to Janus Kinase 2 (JAK2) and the STAT3 SH2 domain.[1] The canonical activation of STAT3 begins with cytokine or growth factor binding to a cell surface receptor, leading to the activation of receptor-associated JAKs. JAK2 then phosphorylates STAT3 monomers at a critical tyrosine residue (Tyr705). This phosphorylation event is essential for the subsequent formation of STAT3 homodimers via reciprocal SH2 domain-phosphotyrosine interactions. These dimers then translocate to the nucleus to regulate the transcription of target genes involved in cell survival (e.g., Bcl-2, Survivin) and proliferation (e.g., Cyclin D1).[1]
This compound disrupts this cascade at two key points:
-
JAK2 Inhibition: It directly inhibits the kinase activity of JAK2, preventing the initial phosphorylation of STAT3.[1]
-
STAT3 SH2 Domain Binding: It binds to the STAT3 SH2 domain, physically hindering the dimerization of phosphorylated STAT3 monomers.[1]
This dual-inhibition mechanism ensures a robust blockade of STAT3 signaling, leading to the downregulation of its target genes, suppression of oncogenic processes, and induction of apoptosis in cancer cells with constitutively active STAT3.[1] Notably, this compound demonstrates high selectivity for STAT3 and JAK2, with minimal inhibitory effects on other signaling pathways such as STAT1, AKT, mTOR, or ERK1/2.[1]
References
FLLL31: A Potent Inhibitor of STAT3 Phosphorylation - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation, survival, and angiogenesis. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. FLLL31, a novel curcumin analogue, has emerged as a potent inhibitor of the STAT3 signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in inhibiting STAT3 phosphorylation. We will detail the signaling pathways affected, present quantitative data on its efficacy, and provide comprehensive experimental protocols for its study.
Introduction: The STAT3 Signaling Pathway
The STAT3 signaling cascade is typically initiated by the binding of cytokines and growth factors to their cell surface receptors, leading to the activation of Janus kinases (JAKs).[1][2][3][4][5] Activated JAKs then phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705).[2][4] This phosphorylation event triggers the dimerization of STAT3 monomers via their SH2 domains.[2][3][6] The STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes involved in cell survival, proliferation, and angiogenesis.[1][4][7] In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and tumor progression.[6][8][9]
This compound: Mechanism of Action
This compound is a small molecule designed to directly and indirectly inhibit the STAT3 signaling pathway.[6] It is a synthetic analogue of curcumin, modified to enhance its stability and binding affinity for its molecular targets.[6]
Dual Inhibition of JAK2 and STAT3
The primary mechanism of action of this compound involves the dual inhibition of both the upstream kinase JAK2 and the STAT3 protein itself.[6]
-
JAK2 Inhibition: this compound directly inhibits the kinase activity of JAK2.[6] By doing so, it prevents the initial phosphorylation of STAT3 at Tyr705, a crucial step for its activation.[6]
-
STAT3 SH2 Domain Binding: this compound is also designed to bind to the Src Homology 2 (SH2) domain of STAT3.[6][8] The SH2 domain is essential for the dimerization of phosphorylated STAT3 monomers.[2][3][6] By occupying this domain, this compound sterically hinders the formation of STAT3 dimers, even if some STAT3 phosphorylation occurs.[6]
This dual-pronged attack on the STAT3 pathway makes this compound a highly effective inhibitor.
Downstream Effects of STAT3 Inhibition
By inhibiting STAT3 phosphorylation and subsequent activation, this compound effectively downregulates the expression of numerous STAT3 target genes.[2][6] These genes are critically involved in oncogenesis:
-
Cell Cycle Progression: Inhibition of genes like Cyclin D1 leads to cell cycle arrest.[2][6]
-
Apoptosis: Downregulation of anti-apoptotic genes such as Bcl-2, Bcl-xL, and Survivin promotes programmed cell death.[6]
-
Angiogenesis: Reduced expression of VEGF can inhibit the formation of new blood vessels that supply tumors.[6]
The culmination of these effects is a potent anti-tumor response in cancer cells with constitutively active STAT3 signaling.[6][8]
Quantitative Data on this compound Efficacy
The inhibitory activity of this compound has been quantified in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| JAK2 Kinase Activity Inhibition | In vitro assay | ~60% inhibition at 5 µM | [6] |
| IC50 for Cell Viability | MDA-MB-231 (Breast Cancer) | < 5 µM | [6] |
| PANC-1 (Pancreatic Cancer) | < 5 µM | [6] | |
| STAT3 DNA Binding Inhibition | MDA-MB-231 (Breast Cancer) | Effective reduction observed | [6] |
| PANC-1 (Pancreatic Cancer) | Effective reduction observed | [6] | |
| STAT3 Transcriptional Activity | MDA-MB-231 (Breast Cancer) | Dose-dependent reduction in luciferase activity | [6] |
Note: The provided data is a summary from the cited literature. Specific values may vary depending on the experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on the STAT3 pathway.
Western Blotting for STAT3 Phosphorylation
This protocol is used to qualitatively and semi-quantitatively assess the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cells treated with this compound.
Protocol Steps:
-
Cell Culture and Treatment: Seed cancer cells (e.g., MDA-MB-231, PANC-1) in appropriate culture dishes and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time periods.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
References
- 1. mesoscale.com [mesoscale.com]
- 2. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. STAT3 signaling pathway is necessary for cell survival and tumorsphere forming capacity in ALDH⁺/CD133⁺ stem cell-like human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
FLLL31: A Technical Guide to its Effects on Gene Expression via STAT3 Inhibition
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
FLLL31 is a novel, small-molecule inhibitor derived from curcumin, engineered to target the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of STAT3 is a hallmark of numerous human cancers, driving the expression of genes essential for proliferation, survival, and angiogenesis. This compound was specifically designed to interact with both the SH2 domain of STAT3, which is critical for its dimerization and activation, and its upstream activating kinase, Janus Kinase 2 (JAK2).[1] This dual-targeting strategy results in potent and selective inhibition of STAT3 phosphorylation, its subsequent DNA binding and transcriptional activity, and the expression of its downstream target genes.[1][3] This document provides a comprehensive technical overview of this compound's mechanism, its quantitative effects on gene expression, and detailed protocols for assessing its activity.
Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway
The canonical JAK/STAT3 pathway is a primary signaling cascade for numerous cytokines and growth factors.[4] Upon ligand binding, cell surface receptors activate associated JAKs, which then phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705).[3][5] This phosphorylation event induces STAT3 to form homodimers via reciprocal SH2 domain interactions.[3] These dimers translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, initiating transcription of proteins involved in critical oncogenic processes.[4][5][6]
This compound exerts its effect by directly interfering with this cascade. It is designed to bind to JAK2 and the STAT3 SH2 domain, thereby preventing the initial phosphorylation of STAT3 and inhibiting the dimerization of any STAT3 that does become phosphorylated.[1][2] This leads to a significant reduction in STAT3's ability to act as a transcription factor.
Caption: this compound inhibits the JAK/STAT3 pathway at JAK2 and the STAT3 SH2 domain.
Quantitative Effects on Gene Expression and Cell Viability
Treatment with this compound leads to a dose-dependent decrease in the transcription of STAT3 target genes. This effect has been quantified in various cancer cell lines, demonstrating this compound's potent activity.
Table 1: Downregulation of STAT3 Target Gene mRNA Levels
This table summarizes the observed reduction in mRNA levels of key STAT3-regulated genes following treatment with this compound or its analog FLLL32 in MDA-MB-231 breast cancer and PANC-1 pancreatic cancer cells.[1]
| Target Gene | Function | Cell Line | Fold Change vs. Control |
| Cyclin D1 | Cell Cycle Progression | MDA-MB-231 | Downregulated |
| Cyclin D1 | Cell Cycle Progression | PANC-1 | Downregulated |
| Survivin | Inhibition of Apoptosis | MDA-MB-231 | Downregulated |
| Survivin | Inhibition of Apoptosis | PANC-1 | Downregulated |
| Bcl-2 | Inhibition of Apoptosis | MDA-MB-231 | Downregulated |
| Bcl-2 | Inhibition of Apoptosis | PANC-1 | Downregulated |
| Bcl-xL | Inhibition of Apoptosis | MDA-MB-231 | Downregulated |
| VEGF | Angiogenesis | MDA-MB-231 | Downregulated |
Note: The source indicates downregulation was observed but does not provide specific fold-change values in the main text. The effect was confirmed by RT-PCR.[1]
Table 2: Comparative IC₅₀ Values of this compound and Other Inhibitors
The growth-suppressive activity of this compound was compared to other known JAK2 and STAT3 inhibitors across a panel of cancer cell lines. The IC₅₀ values represent the concentration required to inhibit cell viability by 50%.[1]
| Cell Line | This compound (µM) | FLLL32 (µM) | AG490 (µM) | WP1066 (µM) | Stattic (µM) |
| MDA-MB-231 (Breast) | 2.8 | 2.5 | >50 | 5.1 | 7.2 |
| PANC-1 (Pancreatic) | 3.5 | 3.1 | >50 | 6.8 | 8.5 |
| HPAC (Pancreatic) | 4.2 | 3.8 | >50 | 7.5 | 9.1 |
| BXPC-3 (Pancreatic) | 3.9 | 3.6 | >50 | 7.2 | 8.8 |
Data synthesized from Supplemental Table 3 referenced in the source material.[1]
Experimental Methodologies
To assess the biological effects of this compound, several key experimental procedures are employed. The following sections provide detailed protocols for these assays.
Caption: Workflow for analyzing this compound's effect on gene and protein expression.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is used to determine the levels of phosphorylated STAT3 (p-STAT3), total STAT3, and markers of apoptosis like cleaved caspase-3.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231, PANC-1) and allow them to adhere overnight. Treat the cells with desired concentrations of this compound (e.g., 2.5 µM and 5 µM) or DMSO as a vehicle control for 24 hours.[1]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-50 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, cleaved caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities using software like ImageJ, normalizing to the loading control.[1]
Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression
This protocol quantifies the mRNA levels of STAT3 target genes.
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in section 4.1.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., Cyclin D1, Bcl-2, Survivin) and a housekeeping gene (GAPDH), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[7] Normalize the Ct values of the target genes to the Ct value of the housekeeping gene. The fold change is then determined relative to the DMSO-treated control group.
STAT3-Dependent Luciferase Reporter Assay
This assay directly measures the transcriptional activity of STAT3 in the nucleus.
-
Cell Transfection: Stably or transiently transfect cells (e.g., MDA-MB-231, which has high endogenous p-STAT3) with a luciferase reporter plasmid containing STAT3 binding sites in its promoter (e.g., pLucTKS3).[1]
-
Treatment: Seed the transfected cells in a multi-well plate and treat them with various concentrations of this compound or a control for 24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells using a reporter lysis buffer. Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Normalization: Normalize luciferase activity to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number.
-
Analysis: Compare the normalized luciferase activity in this compound-treated cells to that in control cells to determine the inhibition of STAT3 transcriptional activation.[1]
Conclusion
This compound is a potent and selective inhibitor of the JAK/STAT3 signaling pathway. By targeting both JAK2 and the STAT3 SH2 domain, it effectively prevents STAT3 activation and its function as a transcription factor.[1] This leads to the significant downregulation of key genes involved in cancer cell proliferation, survival, and other oncogenic processes. The quantitative data and detailed methodologies presented in this guide provide a robust framework for researchers and drug developers to investigate and leverage the therapeutic potential of this compound in cancers driven by aberrant STAT3 signaling.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Activities and Exhibits Potent Growth-Suppressive Activity in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel regulators of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a Proliferation-based Expression Signature as Prognostic Marker in Early Stage Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
FLLL31: A Potent Inhibitor of STAT3 Signaling for Basic Cancer Cell Biology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that is frequently found to be constitutively activated in a wide array of human cancers.[1][2] This aberrant activation drives multiple oncogenic processes, including cell survival, proliferation, drug resistance, and angiogenesis, making STAT3 an attractive target for cancer therapy. FLLL31 is a novel small molecule inhibitor derived from curcumin, designed to selectively target the JAK2/STAT3 signaling pathway.[1][2] Specifically, this compound is engineered to interact with both the SH2 domain of STAT3 and its upstream activator, the Janus Kinase 2 (JAK2).[1] This dual inhibition leads to a potent disruption of STAT3-mediated signal transduction. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in basic cancer cell biology research, complete with detailed experimental protocols and quantitative data.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of the JAK2/STAT3 signaling pathway. It is designed to bind to the Janus Kinase 2 (JAK2) and the STAT3 SH2 domain, which is crucial for STAT3 dimerization and subsequent signal transduction.[1][2] By targeting both JAK2 and the STAT3 SH2 domain, this compound effectively blocks the phosphorylation of STAT3.[1] This inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and DNA binding activity, ultimately leading to the downregulation of STAT3 target genes involved in cell survival and proliferation.[1] Studies have shown that this compound is selective for JAK2 and STAT3, with minimal inhibitory effects on other signaling proteins such as STAT1, mTOR, p70S6K, ERK1/2, AKT, EGFR, and Src.[1]
Effects on Cancer Cell Biology
This compound has demonstrated significant anti-cancer activity across a variety of cancer cell lines, primarily those with constitutively activated STAT3. Its effects are multifaceted, impacting cell viability, apoptosis, and the cell cycle.
Inhibition of Cell Viability and Proliferation
This compound potently inhibits the viability of various cancer cells. This has been observed in pancreatic, breast, glioblastoma, and neuroblastoma cell lines.[1][3][4]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | ~2.5 - 5 | [1] |
| BXPC-3 | Pancreatic Cancer | ~2.5 - 5 | [1] |
| HPAC | Pancreatic Cancer | ~2.5 - 5 | [1] |
| SW1990 | Pancreatic Cancer | ~2.5 - 5 | [1] |
| MDA-MB-231 | Breast Cancer | ~2.5 - 5 | [1] |
| SK-BR-3 | Breast Cancer | ~2.5 - 5 | [1] |
| MDA-MB-468 | Breast Cancer | ~2.5 - 5 | [1] |
| SUM159 | Breast Cancer | ~2.5 - 5 | [1] |
| Tu-9648 | Glioblastoma | Potent | [3] |
| U-87MG | Glioblastoma | Potent | [3] |
| U-373MG | Glioblastoma | Potent | [3] |
| Neuro-2a | Neuroblastoma | Potent | [3] |
| SH-SY5Y | Neuroblastoma | Potent | [3] |
Note: "Potent" indicates that the source confirmed significant inhibition of cell viability by this compound but did not provide a specific IC50 value.
Induction of Apoptosis
A key mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. Treatment with this compound leads to the cleavage of caspase-3 and PARP, hallmark indicators of apoptosis, in cancer cells with constitutively active STAT3.[1] Importantly, this compound has been shown to be selective for cancer cells, with minimal apoptotic induction in normal cell lines at similar concentrations.[1]
Cell Cycle Arrest
Inhibition of the STAT3 pathway by this compound can also lead to cell cycle arrest. By downregulating STAT3 target genes such as Cyclin D1, this compound can halt the progression of cancer cells through the cell cycle, further contributing to its anti-proliferative effects.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a cancer cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for STAT3 Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation of STAT3.
Materials:
-
This compound
-
Cancer cell line with constitutive STAT3 activation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT3 and a loading control to ensure equal protein loading.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations for the appropriate time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.
Conclusion
This compound is a promising small molecule inhibitor of the JAK2/STAT3 signaling pathway with potent anti-cancer activity in a variety of cancer cell models. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a valuable tool for basic cancer cell biology research and a potential candidate for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound in their own cancer models.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L61H46 shows potent efficacy against human pancreatic cancer through inhibiting STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stat3 inhibition in neural lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
FLLL31 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLLL31 is a novel, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Derived from curcumin, this compound is designed to selectively target the Janus kinase 2 (JAK2) and the STAT3 Src Homology 2 (SH2) domain.[1] This targeted action effectively inhibits STAT3 phosphorylation, its subsequent dimerization, and nuclear translocation, leading to a downstream blockade of STAT3-mediated gene transcription.[1] The constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, where it plays a pivotal role in promoting cell survival, proliferation, angiogenesis, and drug resistance.[1][2] this compound has demonstrated potent growth-suppressive activity and induction of apoptosis in various cancer cell lines, particularly those exhibiting constitutively active STAT3.[1][3]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, guidance on data interpretation, and a summary of its effects on various cancer cell lines.
Mechanism of Action
This compound exerts its biological effects by directly interfering with the JAK/STAT3 signaling cascade. Upon binding of cytokines or growth factors to their receptors, JAKs become activated and phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3.[4][5] STAT3 is then recruited and subsequently phosphorylated by JAKs. This phosphorylation event is critical for the formation of STAT3 homodimers, which then translocate to the nucleus to act as transcription factors for genes involved in cell survival and proliferation, such as Cyclin D1, Bcl-2, and Survivin.[1]
This compound disrupts this pathway by binding to both JAK2 and the SH2 domain of STAT3, thereby preventing STAT3 phosphorylation and activation.[1] This leads to the downregulation of its downstream target genes and subsequent inhibition of cancer cell growth and survival.
Data Presentation
This compound IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various pancreatic and breast cancer cell lines, demonstrating its efficacy in inhibiting cell viability.
| Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic Cancer | ~2.5 - 5.0 |
| BXPC-3 | Pancreatic Cancer | ~2.5 - 5.0 |
| HPAC | Pancreatic Cancer | ~2.5 - 5.0 |
| SW1990 | Pancreatic Cancer | ~2.5 - 5.0 |
| MDA-MB-231 | Breast Cancer | ~2.5 - 5.0 |
| SK-BR-3 | Breast Cancer | ~2.5 - 5.0 |
| MDA-MB-468 | Breast Cancer | ~2.5 - 5.0 |
| SUM159 | Breast Cancer | Not explicitly stated |
Note: The IC50 values are approximated from graphical representations and textual descriptions in the cited literature. For precise values, refer to the source publications.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Experimental Workflow for this compound Treatment
Caption: General experimental workflow for this compound cell culture studies.
Experimental Protocols
General Guidelines for this compound Preparation and Use
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Dilutions: Prepare fresh working dilutions of this compound from the stock solution in the appropriate cell culture medium just before use. The final DMSO concentration in the culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone) should always be included in experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., PANC-1, MDA-MB-231)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 1-10 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis for STAT3 Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of STAT3 and the expression of related proteins following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-cleaved Caspase-3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 2.5 µM, 5 µM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells on ice with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
Protocol 3: Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Cancer cell lines
-
Serum-free and complete culture medium
-
This compound stock solution
-
Boyden chamber inserts (8 µm pore size) with a 24-well companion plate
-
Matrigel basement membrane matrix
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet stain
Procedure:
-
Insert Coating: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.
-
Cell Preparation and Seeding: Serum-starve the cancer cells for 12-24 hours. Resuspend the cells in serum-free medium containing different concentrations of this compound or DMSO. Seed the cells into the upper chamber of the coated inserts.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol or paraformaldehyde. Stain the cells with crystal violet.
-
Quantification: Count the number of invaded cells in several random fields under a microscope.
Protocol 4: Colony Formation Assay
This assay assesses the ability of single cells to undergo sustained proliferation and form colonies, a measure of clonogenic survival.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Soft agar or standard culture plates
-
Methanol or paraformaldehyde for fixation
-
Crystal violet stain
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: Allow the cells to adhere for 24 hours, then treat with various concentrations of this compound or DMSO. The treatment can be continuous or for a defined period, after which the medium is replaced with fresh, drug-free medium.
-
Incubation: Incubate the plates for 1-2 weeks, or until visible colonies are formed in the control wells.
-
Fixation and Staining: Wash the wells with PBS, fix the colonies with methanol or paraformaldehyde, and then stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Conclusion
This compound is a potent and selective inhibitor of the STAT3 signaling pathway with significant anti-cancer properties. The protocols outlined in these application notes provide a framework for investigating the effects of this compound on cancer cells in a laboratory setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results. The data generated from these experiments will contribute to a better understanding of the therapeutic potential of this compound in cancers with aberrant STAT3 activation.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stat3 inhibition in neural lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: FLLL31 Dosage and Concentration for In Vitro Studies
Introduction
FLLL31 is a novel small molecule inhibitor derived from curcumin, designed to target the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of STAT3 is a common feature in many human cancers, where it plays a critical role in promoting cell survival, proliferation, drug resistance, and angiogenesis.[1] this compound exerts its effect by binding to the STAT3 SH2 domain and Janus Kinase 2 (JAK2), which are crucial for STAT3 dimerization and subsequent signal transduction.[1] These application notes provide a summary of effective concentrations and detailed protocols for in vitro studies using this compound, intended for researchers in oncology and drug development.
Data Presentation: Efficacy of this compound In Vitro
The effective concentration of this compound varies depending on the cell line and the duration of the experiment. The following tables summarize key quantitative data from published studies.
Table 1: Effective Concentrations and Observed Effects of this compound
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
|---|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | 2.5 µM - 5 µM | 24 hours | Downregulation of STAT3 phosphorylation; Induction of cleaved caspase-3. | [1][2] |
| PANC-1 (Pancreatic Cancer) | 2.5 µM - 5 µM | 24 hours | Significant inhibition of STAT3 phosphorylation. | [1][2] |
| MDA-MB-231 (Breast Cancer) | 5 µM | 72 hours | Inhibition of cell viability. | [1] |
| PANC-1 (Pancreatic Cancer) | 5 µM | 72 hours | Inhibition of cell viability. | [1] |
| Neuroblastoma & Glioblastoma Cell Lines | Not specified | Not specified | Potent suppression of phosphorylated STAT3 (P-Stat3) and cell viability. |[3] |
Table 2: Half-Maximal Inhibitory Concentrations (IC₅₀) of this compound
| Cell Line | Treatment Duration | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | 72 hours | ~2.5 µM | [1] |
| PANC-1 (Pancreatic Cancer) | 72 hours | ~2.5 µM |[1] |
Signaling Pathway and Mechanism of Action
This compound functions as a potent inhibitor of the JAK2/STAT3 signaling pathway. In many cancer cells, this pathway is constitutively active, often initiated by cytokines like Interleukin-6 (IL-6).[1] Activated JAK2 phosphorylates STAT3, leading to its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival and proliferation.[1][4] this compound is designed to interfere with this cascade by targeting both JAK2 and the STAT3 SH2 domain, thereby preventing STAT3 phosphorylation and activation.[1]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to determine the effect of this compound on cell viability by measuring the metabolic activity of cells.
Methodology
-
Cell Seeding: Seed cells (e.g., MDA-MB-231, PANC-1) in triplicate in 96-well plates at a density of approximately 3,000 cells/well and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.5 µM to 5 µM) for a specified duration, typically 72 hours.[1] Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add 25 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3.5 hours at 37°C.[1]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., N,N-dimethylformamide) to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Read the absorbance of the plates the following day at a wavelength of 450 nm using a microplate reader.[1]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.[1]
Western Blot Analysis of STAT3 Phosphorylation
This protocol is designed to qualitatively and quantitatively assess the inhibition of STAT3 phosphorylation by this compound.
Methodology
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound (e.g., 2.5 µM and 5 µM) for 24 hours.[1] Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.[1][5][6]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated STAT3 levels to total STAT3 and the loading control.[1]
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells following this compound treatment.
Methodology
-
Induce Apoptosis: Treat cells with the desired concentration of this compound for an appropriate time (e.g., 24-48 hours) to induce apoptosis.[1]
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[7] Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) to remove any residual medium.[7]
-
Staining: Resuspend 1-5 x 10⁵ cells in 100-500 µL of 1X Annexin V Binding Buffer.[7][8] Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) or 7-AAD.[7][8]
-
Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[7]
-
Flow Cytometry Analysis: Analyze the stained cells promptly (within 1 hour) using a flow cytometer.[7]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound,FLLL-31|cas 52328-97-9|STAT inhibitor [dcchemicals.com]
- 3. Stat3 inhibition in neural lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stat3 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotech.illinois.edu [biotech.illinois.edu]
Application Notes and Protocols for FLLL31 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLLL31 is a novel small molecule inhibitor derived from curcumin, designed to selectively target the Janus Kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of the STAT3 pathway is a hallmark of many human cancers, playing a crucial role in tumor cell proliferation, survival, angiogenesis, and drug resistance.[1][2] this compound effectively inhibits STAT3 phosphorylation, DNA binding activity, and the subsequent transactivation of target genes, leading to the suppression of oncogenic processes and induction of apoptosis in various cancer cell lines.[1] These application notes provide a comprehensive guide for the preparation and use of this compound in experimental settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Synonyms | (E,E)-1,7-Bis(3,4-dimethoxyphenyl)-4,4-dimethyl-1,6-heptadiene-3,5-dione, Tetramethylcurcumin | |
| CAS Number | 52328-97-9 | |
| Molecular Formula | C25H28O6 | |
| Appearance | Yellow powder | |
| Solubility | DMSO: ≥10 mg/mL | |
| Storage Temperature | 2-8°C |
Biological Activity of this compound
This compound has demonstrated potent growth-suppressive activity in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in several cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but this compound is effective.[1] |
| PANC-1 | Pancreatic Cancer | Not explicitly stated, but this compound is effective.[1] |
| Neuro-2a | Neuroblastoma | Potently suppressed cell viability.[3] |
| SH-SY5Y | Neuroblastoma | Potently suppressed cell viability.[3] |
| Tu-9648 | Glioblastoma | Potently suppressed cell viability.[3] |
| U-87MG | Glioblastoma | Potently suppressed cell viability.[3] |
| U-373MG | Glioblastoma | Potently suppressed cell viability.[3] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
-
Vortex mixer
-
Personal protective equipment (lab coat, gloves, safety glasses)
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound (C25H28O6) is 424.49 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, calculate the mass required:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 424.49 g/mol x 1000 mg/g = 4.245 mg
-
-
-
Weigh this compound powder:
-
Carefully weigh out approximately 4.25 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly until all the this compound powder is completely dissolved. The solution should be clear and yellow.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Note on Dilutions: For cell culture experiments, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stat3 inhibition in neural lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes: FLLL31 in Pancreatic Cancer Cell Lines
Introduction
FLLL31 is a synthetic analog of curcumin, developed as a potent small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a frequent oncogenic driver in various cancers, including pancreatic cancer, where it promotes cell survival, proliferation, drug resistance, and angiogenesis. This compound exerts its anti-cancer effects by selectively targeting key components of the STAT3 pathway, making it a valuable tool for preclinical research in pancreatic cancer.
Mechanism of Action
This compound is specifically designed to interact with the Janus Kinase 2 (JAK2) and the SH2 domain of the STAT3 protein. This dual-targeting mechanism effectively blocks the STAT3 signaling cascade:
-
Inhibition of STAT3 Phosphorylation: this compound inhibits the kinase activity of JAK2, the upstream activator of STAT3. This prevents the phosphorylation of STAT3 at the critical tyrosine residue 705 (Tyr705).
-
Blockade of STAT3 Dimerization: By binding to the STAT3 SH2 domain, this compound physically obstructs the formation of STAT3 homodimers, which is a prerequisite for its nuclear translocation and function.
-
Suppression of DNA Binding and Gene Transcription: The inhibition of phosphorylation and dimerization prevents STAT3 from translocating to the nucleus and binding to the promoters of its target genes. This leads to the downregulation of proteins involved in cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-2, Bcl-xL, Survivin), and angiogenesis (e.g., VEGF).
-
Induction of Apoptosis: By downregulating anti-apoptotic proteins, this compound treatment leads to the activation of the apoptotic cascade, evidenced by the increased cleavage of pro-caspase-3 and Poly (ADP-ribose) polymerase (PARP).
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Data Presentation
Table 1: Effect of this compound on STAT3 Phosphorylation and Apoptosis in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | p-STAT3 (Tyr705) Level | Cleaved Caspase-3 Level | Reference |
| PANC-1 | 2.5 µM this compound (24h) | Reduced | Increased | |
| PANC-1 | 5 µM this compound (24h) | Strongly Reduced | Increased | |
| HPAC | 5 µM this compound (24h) | Reduced | Not Reported | |
| BXPC-3 | 5 µM this compound (24h) | Reduced | Not Reported | |
| SW1990 | 5 µM this compound (24h) | Reduced | Not Reported |
Table 2: Effect of this compound on STAT3-Mediated Activities in PANC-1 Cells
| Activity Assessed | Treatment | Result | Reference |
| STAT3 DNA-Binding | 5 µM this compound | Sharp Decrease | |
| STAT3-dependent Gene Transcription | 5 µM this compound | Significant Inhibition | |
| Cell Viability (MTT Assay) | 0.5 - 5 µM this compound (72h) | Dose-dependent Inhibition | |
| Colony Formation (Soft Agar) | Not Specified | Inhibited | |
| Cell Invasion | Not Specified | Inhibited |
Note: Specific IC50 values for this compound in pancreatic cancer cell lines are not explicitly detailed in the referenced literature, which often reports on the related compound FLLL32 as well. However, this compound consistently demonstrates potent inhibition of cell viability at low micromolar concentrations.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the metabolic activity and viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, BXPC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., N,N-dimethylformamide or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells into a 96-well plate at a density of 3,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution (e.g., 0.5, 1, 2.5, 5 µM). The final DMSO concentration should be kept constant and low (<0.1%).
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (medium with DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 25 µL of MTT solution to each well and incubate for 3.5 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
This protocol is for detecting changes in the protein levels of p-STAT3, total STAT3, and cleaved caspase-3 following this compound treatment.
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 Tyr705, anti-STAT3, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (e.g., 2.5 and 5 µM) or vehicle control for 24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate (ECL) to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., GAPDH).
Caption: Workflow for Western Blot analysis.
Application Notes and Protocols for FLLL31 in Breast Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLLL31 is a novel small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in the development and progression of various cancers, including breast cancer. Constitutive activation of STAT3 is frequently observed in breast cancer cells, where it plays a crucial role in promoting cell survival, proliferation, and drug resistance. This compound, a derivative of curcumin, has been designed to selectively target the JAK2 kinase and the STAT3 SH2 domain, which are critical for STAT3 dimerization and its subsequent downstream signaling.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in breast cancer research models.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the phosphorylation of STAT3, a critical step in its activation.[1] By binding to Janus Kinase 2 (JAK2) and the STAT3 SH2 domain, this compound prevents the dimerization of STAT3, its translocation to the nucleus, and its ability to bind to DNA and activate the transcription of target genes.[1] This targeted inhibition of the JAK/STAT3 signaling pathway leads to the downregulation of several oncogenic proteins, including Cyclin D1, Bcl-2, and Survivin, ultimately inducing apoptosis and impeding various cancer-promoting processes.[1] this compound has demonstrated selectivity for JAK2 and STAT3, showing minimal inhibition of other signaling pathways such as mTOR, ERK1/2, and AKT.[1]
Data Presentation
In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | This compound IC50 (µM) | Notes |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.5 - 5 | This compound effectively reduces STAT3 phosphorylation at these concentrations.[1] |
| SK-Br-3 | HER2-Positive | ~2.5 - 5 | This compound effectively reduces STAT3 phosphorylation at these concentrations.[1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not explicitly reported, but sensitive to this compound.[1] | Further optimization of IC50 is recommended. |
| SUM159 | Triple-Negative Breast Cancer | Not explicitly reported, but sensitive to this compound.[1] | Further optimization of IC50 is recommended. |
Effects of this compound on Downstream STAT3 Targets
| Target Protein | Function | Effect of this compound Treatment | Cell Line |
| p-STAT3 | Activated STAT3 | Significant reduction | MDA-MB-231, SK-Br-3, MDA-MB-468, SUM159[1] |
| Cyclin D1 | Cell cycle progression | Downregulation of mRNA expression | MDA-MB-231[1] |
| Bcl-2 | Anti-apoptotic | Downregulation of mRNA expression | MDA-MB-231[1] |
| Bcl-xL | Anti-apoptotic | Downregulation of mRNA expression | MDA-MB-231[1] |
| Survivin | Inhibition of apoptosis | Downregulation of mRNA expression | MDA-MB-231[1] |
| VEGF | Angiogenesis | Downregulation of mRNA expression | MDA-MB-231[1] |
| Cleaved Caspase-3 | Apoptosis execution | Increased expression | MDA-MB-231[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, SK-Br-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 20 µM) and perform 2-fold serial dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for STAT3 Phosphorylation
This protocol details the detection of phosphorylated STAT3 (p-STAT3) and total STAT3 in breast cancer cells treated with this compound.
Materials:
-
Breast cancer cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed breast cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at desired concentrations (e.g., 2.5 µM and 5 µM) for a specified time (e.g., 24 hours).[1] Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
To detect total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of breast cancer. A similar protocol has been used for the related compound FLLL32.[1]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Breast cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., DMSO)
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 MDA-MB-231 cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or a similar compound like FLLL32, which has been used at a daily intraperitoneal dosage of 50 mg/kg, or vehicle to the respective groups.[1] The optimal dose and administration route for this compound should be determined in preliminary studies.
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-STAT3).
Visualizations
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Caption: Experimental workflow for this compound in breast cancer models.
References
Application Notes and Protocols: FLLL31 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLLL31 is a novel small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, contributing to tumor cell proliferation, survival, invasion, and immunosuppression. Targeting STAT3 with inhibitors like this compound presents a promising therapeutic strategy. This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with conventional chemotherapy agents. Preclinical studies have shown that combining STAT3 inhibitors with chemotherapy can enhance anti-tumor efficacy and overcome drug resistance. Notably, this compound, a curcumin analog, has demonstrated synergistic effects with doxorubicin in breast cancer models. This document will provide the rationale and methodologies for exploring such combinations.
Mechanism of Action: this compound
This compound is designed to selectively target the Janus Kinase 2 (JAK2) and the STAT3 SH2 domain, which are critical for STAT3 dimerization and subsequent signal transduction. By inhibiting STAT3 phosphorylation, this compound effectively blocks its DNA binding and transactivation activities. This leads to the downregulation of various STAT3 target genes involved in oncogenesis, such as those promoting cell cycle progression (e.g., Cyclin D1) and inhibiting apoptosis (e.g., Bcl-2, Bcl-xL, and Survivin). This compound has been shown to be a potent inhibitor of cell viability and invasion in cancer cell lines with constitutively active STAT3, such as in pancreatic and breast cancers.
This compound in Combination with Doxorubicin
Preclinical evidence strongly suggests a synergistic interaction between this compound and the anthracycline chemotherapeutic agent, doxorubicin.
Quantitative Data Summary: this compound and Doxorubicin in Breast Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Synergy/Antagonism |
| MDA-MB-231 | This compound | ~5 | - | - |
| Doxorubicin | Not specified | - | - | |
| This compound + Doxorubicin | Not specified | < 1.0 | Synergism |
Combination Index (CI) values less than 1.0 indicate a synergistic effect.
Rationale for Combining this compound with Other Chemotherapy Agents
While specific data for this compound in combination with cisplatin, paclitaxel, and gemcitabine are not yet widely published, studies with other potent STAT3 inhibitors, such as LLL12 and LLL12B, provide a strong rationale for such combinations.
Representative Data: STAT3 Inhibitors with Cisplatin and Paclitaxel in Ovarian Cancer
Studies on the STAT3 inhibitor LLL12 in ovarian cancer cell lines have demonstrated significant synergy when combined with cisplatin or paclitaxel[1]. Another novel STAT3 inhibitor, LLL12B, also showed synergistic inhibitory effects on cell viability when combined with either paclitaxel or cisplatin in ovarian cancer cells[2][3][4]. These findings suggest that inhibiting the STAT3 pathway can sensitize cancer cells to the cytotoxic effects of platinum-based agents and taxanes.
| Cell Line | STAT3 Inhibitor | Chemotherapy Agent | Combination Effect |
| A2780, SKOV3, CAOV-3, OVCAR5 | LLL12 | Cisplatin | Synergistic Inhibition of Cell Viability & Migration[1] |
| LLL12 | Paclitaxel | Synergistic Inhibition of Cell Viability & Migration | |
| A2780, CAOV3, SKOV3, OVCAR5 | LLL12B | Cisplatin | Synergistic Inhibition of Cell Viability[2][3][4] |
| LLL12B | Paclitaxel | Synergistic Inhibition of Cell Viability[2][3][4] |
Rationale for Gemcitabine Combination in Pancreatic Cancer
Gemcitabine is a standard-of-care chemotherapy for pancreatic cancer. The JAK/STAT pathway has been implicated in the therapeutic response to gemcitabine in pancreatic cancer models[5]. Therefore, combining a STAT3 inhibitor like this compound with gemcitabine is a rational approach to potentially enhance its efficacy in this difficult-to-treat malignancy.
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to assess the combination effects of this compound with other chemotherapy agents.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and for assessing the synergistic effects of combination treatments.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other chemotherapy agents (e.g., doxorubicin, cisplatin, paclitaxel, gemcitabine)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent(s) in culture medium.
-
For single-agent IC50 determination, add 100 µL of the diluted drug to the respective wells. For combination studies, add the drugs at various concentration ratios. Include vehicle-treated control wells.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values using dose-response curve analysis software.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Soft Agar Colony Formation Assay
This assay assesses the effect of drug combinations on anchorage-independent growth, a hallmark of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Agar (bacteriological grade)
-
6-well plates
-
This compound and chemotherapy agent(s)
Procedure:
-
Base Agar Layer: Prepare a 0.6% agar solution by mixing equal volumes of molten 1.2% agar (in water, autoclaved) and 2x complete medium. Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Layer: Prepare a single-cell suspension of the cancer cells. Mix the cells with a 0.35% agar solution (prepared by mixing 0.7% molten agar with 2x complete medium) to a final concentration of 5,000 cells/mL.
-
Carefully layer 1 mL of the cell-agar suspension on top of the solidified base layer.
-
Allow the top layer to solidify at room temperature.
-
Treatment: Add 1 mL of complete medium containing the desired concentrations of this compound, the chemotherapy agent, or the combination on top of the agar.
-
Incubate the plates at 37°C in a humidified incubator for 14-21 days, replacing the treatment-containing medium every 3-4 days.
-
Staining and Counting: Stain the colonies with 0.005% crystal violet solution for 1 hour.
-
Count the number of colonies (typically >50 cells) using a microscope.
-
Quantify the reduction in colony formation in treated wells compared to the control.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
24-well plates
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound and chemotherapy agent(s)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet solution (for staining)
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the transwell inserts with the diluted Matrigel and allow it to solidify at 37°C for 1 hour.
-
Harvest and resuspend cancer cells in serum-free medium containing the desired concentrations of this compound, the chemotherapy agent, or the combination.
-
Seed 5 x 10^4 cells in 200 µL of the treatment-containing medium into the upper chamber of the transwell insert.
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several microscopic fields and calculate the average.
Western Blot Analysis of STAT3 Phosphorylation
This protocol is to confirm the mechanism of action of this compound in inhibiting STAT3 signaling in the context of combination therapy.
Materials:
-
Cancer cell lines
-
This compound and chemotherapy agent(s)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound, the chemotherapy agent, or the combination for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.
In Vivo Xenograft Studies
In vivo studies are crucial to validate the efficacy of combination therapies. As a representative example, a study on the related compound FLLL32 demonstrated its ability to suppress tumor growth in a breast cancer xenograft model. A similar approach can be adopted for this compound combinations.
Representative Protocol Outline:
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 MDA-MB-231 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (Vehicle control, this compound alone, chemotherapy agent alone, combination).
-
Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) and the chemotherapy agent according to optimized dosing schedules.
-
Tumor Monitoring: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Visualizations
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: Workflow for evaluating this compound combination therapy.
Caption: Logical relationship of synergistic anti-cancer effects.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. A novel small molecule LLL12B inhibits STAT3 signaling and sensitizes ovarian cancer cell to paclitaxel and cisplatin | PLOS One [journals.plos.org]
- 3. A novel small molecule LLL12B inhibits STAT3 signaling and sensitizes ovarian cancer cell to paclitaxel and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small molecule LLL12B inhibits STAT3 signaling and sensitizes ovarian cancer cell to paclitaxel and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of gemcitabine and erlotinib inhibits recurrent pancreatic cancer growth in mice via the JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing FLLL31 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLLL31 is a novel small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of STAT3 is a hallmark of many human cancers, playing a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis.[1][3][4] this compound, a synthetic analog of curcumin, has been designed to selectively bind to Janus Kinase 2 (JAK2) and the STAT3 SH2 domain, thereby inhibiting STAT3 phosphorylation, dimerization, and subsequent downstream signaling.[1] These application notes provide a comprehensive guide to the in vitro techniques used to assess the efficacy of this compound.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by directly targeting the STAT3 signaling pathway. Upon activation by upstream cytokines and growth factors, STAT3 is phosphorylated, leading to its dimerization, nuclear translocation, and binding to the promoter regions of target genes that regulate cell cycle progression, apoptosis, and metastasis.[2][5] this compound disrupts this cascade by inhibiting STAT3 phosphorylation, thus preventing its activation and downstream functions.[1][2]
Signaling Pathway Diagram
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound from various in vitro studies.
Table 1: Inhibition of Cell Viability by this compound
| Cell Line | Cancer Type | Assay | This compound Concentration (µM) | % Inhibition of Viability | Reference |
| MDA-MB-231 | Breast Cancer | Not Specified | 5 | ~60% | [1] |
| PANC-1 | Pancreatic Cancer | Not Specified | 5 | ~70% | [1] |
| U-87MG | Glioblastoma | Not Specified | Not Specified | Potent Suppression | [6] |
| SH-SY5Y | Neuroblastoma | Not Specified | Not Specified | Potent Suppression | [6] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Assay | This compound Treatment | Observation | Reference |
| Multiple Myeloma, Glioblastoma, Liver, Colorectal Cancer Cells | Various | Caspase-3 & PARP Cleavage | Not Specified | Induction of Apoptosis | [2] |
| Osteosarcoma Cell Lines | Osteosarcoma | Caspase 3/7 Activity, PARP Cleavage | Lower concentrations than curcumin | Promoted Apoptosis | [7] |
Table 3: Inhibition of STAT3 Activity by this compound
| Cell Line | Cancer Type | Assay | This compound Concentration (µM) | Effect on STAT3 | Reference |
| MDA-MB-231 | Breast Cancer | EMSA | 5 | Reduced STAT3 DNA Binding | [1] |
| PANC-1 | Pancreatic Cancer | EMSA | 5 | Reduced STAT3 DNA Binding | [1] |
| MDA-MB-231 | Breast Cancer | Luciferase Assay | 5 | ~60% reduction in luciferase activity | [1] |
| Multiple Cancer Cell Lines | Various | Western Blot | Not Specified | Potent inhibitor of STAT3 phosphorylation | [2] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound efficacy are provided below.
Experimental Workflow Diagram
Caption: Workflow for in vitro assessment of this compound efficacy.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for STAT3 Phosphorylation
This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells treated with this compound and control cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.[8]
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound at various concentrations for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).[9][10]
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain (0.5%)
Protocol:
-
For the invasion assay, coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.[11] For the migration assay, this step is omitted.
-
Pre-treat cells with this compound for a specified time.
-
Resuspend the treated and control cells in serum-free medium.
-
Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the transwell insert.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[11]
-
Incubate for 12-48 hours, allowing the cells to migrate or invade through the membrane.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the stained cells in several random fields under a microscope.
-
Compare the number of migrated/invaded cells in the this compound-treated groups to the control group.
Conclusion
The in vitro assays described in these application notes provide a robust framework for evaluating the efficacy of the STAT3 inhibitor, this compound. By employing a combination of cell viability, apoptosis, western blotting, and migration/invasion assays, researchers can gain a comprehensive understanding of the anti-cancer properties of this compound and its mechanism of action. Consistent and reproducible data from these assays are crucial for the continued development and potential clinical application of this compound as a targeted cancer therapeutic.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of STAT3 in Cancer: From Metabolic Regulation to Therapeutic Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stat3 inhibition in neural lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel curcumin analog FLLL32 decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. snapcyte.com [snapcyte.com]
Application Notes and Protocols for Western Blot Analysis of p-STAT3 (Tyr705) Following FLLL31 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that plays a significant role in various cellular processes, including cell growth, differentiation, and survival. The phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue is a critical step for its activation, dimerization, nuclear translocation, and subsequent regulation of target gene expression. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. FLLL31 is a small molecule inhibitor designed to suppress STAT3 signaling by targeting the JAK2 and STAT3 SH2 domain, thereby preventing STAT3 phosphorylation and dimerization.[1][2] This document provides a detailed protocol for performing a Western blot to quantify the inhibition of STAT3 phosphorylation at Tyr705 in cancer cell lines treated with this compound.
Signaling Pathway and Mechanism of Action
The Janus kinase (JAK)/STAT3 signaling pathway is a primary route for transmitting signals from cytokines and growth factors from the cell membrane to the nucleus. Upon ligand binding to its receptor, receptor-associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT3 monomers. The recruited STAT3 is then phosphorylated by JAKs at Tyr705. This phosphorylation event is essential for the formation of STAT3 homodimers, which then translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation and survival.[3][4][5][6] this compound exerts its inhibitory effect by interfering with this cascade, leading to a reduction in phosphorylated STAT3 (p-STAT3) levels.[2]
Experimental Protocols
This section provides a detailed methodology for assessing the efficacy of this compound in reducing p-STAT3 levels in cancer cell lines with constitutively active STAT3, such as MDA-MB-231 (breast cancer) or PANC-1 (pancreatic cancer).[1][2]
Cell Culture and this compound Treatment
-
Cell Seeding: Seed MDA-MB-231 or PANC-1 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Treat the cells with the desired concentrations of this compound (e.g., 2.5 µM and 5 µM) for 24 hours.[1][2] Include a vehicle control group treated with an equivalent amount of DMSO.
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[7]
-
SDS-PAGE: Load the denatured protein samples into the wells of an 8-10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom. STAT3 proteins typically migrate at approximately 79/86 kDa.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is often the preferred blocking agent.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) (e.g., from Cell Signaling Technology) diluted in the blocking buffer. The incubation should be performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and incubate it with the membrane for 1-5 minutes.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize the p-STAT3 signal, the membrane can be stripped of the initial antibodies and re-probed for total STAT3 and a loading control protein such as GAPDH or β-actin.
Data Presentation
The efficacy of this compound in inhibiting STAT3 phosphorylation can be quantified by measuring the band intensity of p-STAT3 and normalizing it to the total STAT3 and a loading control. The following tables summarize the expected dose-dependent reduction of p-STAT3 levels after a 24-hour treatment with this compound in MDA-MB-231 and PANC-1 cells, based on published data.[1][2]
Table 1: Quantitative Analysis of p-STAT3 Inhibition by this compound in MDA-MB-231 Cells
| Treatment Group | This compound Concentration (µM) | Relative p-STAT3/GAPDH Ratio (Normalized to DMSO Control) |
| Vehicle Control | 0 (DMSO) | 1.00 |
| This compound | 2.5 | ~0.45 |
| This compound | 5.0 | ~0.20 |
Table 2: Quantitative Analysis of p-STAT3 Inhibition by this compound in PANC-1 Cells
| Treatment Group | This compound Concentration (µM) | Relative p-STAT3/GAPDH Ratio (Normalized to DMSO Control) |
| Vehicle Control | 0 (DMSO) | 1.00 |
| This compound | 2.5 | ~0.50 |
| This compound | 5.0 | ~0.25 |
Note: The relative p-STAT3 levels are approximate values derived from densitometric analysis of Western blots from the cited literature and may vary depending on experimental conditions.[1][2]
Conclusion
This protocol provides a comprehensive guide for the detection and quantification of p-STAT3 (Tyr705) levels by Western blot following treatment with the STAT3 inhibitor this compound. Adherence to this detailed methodology will enable researchers to reliably assess the on-target efficacy of this compound and similar compounds in preclinical cancer models. The provided data tables offer a clear representation of the expected dose-dependent inhibitory effects of this compound on STAT3 phosphorylation.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: Assessing Cell Viability Following FLLL31 Treatment
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in cancer research and the evaluation of therapeutic compounds.
Introduction: Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in various cellular processes, including proliferation, survival, and differentiation.[1] Persistent activation of the STAT3 signaling pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[2][3] FLLL31 is a novel small-molecule inhibitor designed as an analog of curcumin to specifically target the JAK2/STAT3 signaling pathway.[4] It has been shown to inhibit STAT3 phosphorylation and its subsequent downstream signaling, leading to reduced cell viability and the induction of apoptosis in various cancer cell lines.[4][5] This application note provides a detailed protocol for assessing the effect of this compound on cell viability using a luminescence-based ATP assay, a common and highly sensitive method.
Mechanism of Action: this compound Inhibition of the STAT3 Signaling Pathway The Janus kinase (JAK)/STAT3 pathway is a primary signaling cascade for many cytokines and growth factors.[2] Upon ligand binding to a cell surface receptor, associated JAKs become activated and phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3 monomers.[6] JAKs then phosphorylate the recruited STAT3 proteins.[2] This phosphorylation event causes STAT3 to form dimers, which then translocate to the nucleus.[1][7] Inside the nucleus, STAT3 dimers bind to specific DNA sequences, promoting the transcription of target genes that are critical for cell survival, proliferation, and angiogenesis.[6] this compound exerts its inhibitory effect by targeting both the upstream kinase JAK2 and the SH2 domain of STAT3, which is essential for dimerization.[4] This dual inhibition prevents STAT3 phosphorylation and activation, thereby blocking the transcription of its target genes and ultimately leading to decreased cell viability.
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 4. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stat3 inhibition in neural lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
Troubleshooting & Optimization
FLLL31 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility and handling of FLLL31, a potent STAT3 signaling pathway inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It functions by binding to the SH2 domain of STAT3 and also inhibits Janus Kinase 2 (JAK2), an upstream kinase responsible for STAT3 phosphorylation. This inhibition prevents STAT3 dimerization, nuclear translocation, and subsequent transcriptional activation of target genes involved in cell survival, proliferation, and angiogenesis.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: To avoid cytotoxic effects, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5% (v/v). However, the optimal concentration can be cell-line dependent, so it is advisable to perform a vehicle control experiment to determine the tolerance of your specific cell line.
Q4: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous media. What should I do?
A4: This is a common issue for hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide: Precipitation Issues below for a step-by-step approach to resolving this problem. The key is to avoid a rapid change in solvent polarity.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When stored properly, the solid compound is stable for years, and DMSO stock solutions are stable for months.
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in common laboratory solvents. As a hydrophobic molecule, this compound has limited solubility in aqueous solutions.
| Solvent | Concentration | Observations |
| DMSO | ≥10 mg/mL | Clear solution |
| Ethanol | Sparingly soluble | Quantitative data not readily available. Expect lower solubility than in DMSO. |
| PBS (Phosphate-Buffered Saline) | Practically insoluble | Precipitation is highly likely. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Very low solubility | Prone to precipitation, especially at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculation: this compound has a molecular weight of approximately 424.49 g/mol . To prepare a 10 mM stock solution, you will need 4.245 mg of this compound per 1 mL of DMSO.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. The solution should be clear and yellow.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution and Cell Treatment
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Cultured cells ready for treatment
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is best to perform a serial dilution. First, prepare an intermediate dilution of the this compound stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate (or stock) solution to your cell culture plates containing pre-warmed medium to achieve the desired final concentration. Add the this compound solution drop-wise while gently swirling the plate to ensure rapid and even mixing.
-
Vehicle Control: In parallel, prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a set of control wells.
-
Incubation: Incubate the cells for the desired experimental duration.
Troubleshooting Guide: Precipitation Issues
Encountering precipitation can compromise your experimental results. This guide provides a systematic approach to troubleshoot and resolve these issues.
Issue: Precipitate forms immediately upon diluting the this compound DMSO stock into aqueous cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration | The concentration of this compound exceeds its solubility limit in the aqueous medium. Perform a dose-response experiment to determine the maximum soluble concentration under your experimental conditions. |
| Rapid Change in Solvent Polarity | Adding a concentrated DMSO stock directly into the aqueous medium causes the hydrophobic this compound to crash out of solution. Solution: Employ a serial dilution strategy as described in Protocol 2. Prepare an intermediate dilution in the cell culture medium before making the final dilution. |
| Localized High Concentration | Pipetting the stock solution into a static volume of media can create a localized area of high concentration, leading to precipitation. Solution: Add the this compound stock or intermediate dilution drop-wise to the media while gently swirling or agitating the culture plate. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Solution: Always use pre-warmed (37°C) cell culture medium for preparing your working solutions. |
| High Final DMSO Concentration | While DMSO aids solubility, excessively high concentrations can be toxic and can also influence the precipitation of the compound upon further dilution. Solution: Keep the final DMSO concentration at or below 0.5%. If higher concentrations of this compound are needed, consider preparing a more concentrated DMSO stock to minimize the volume added to the media. |
Issue: A precipitate forms in the cell culture medium over time during incubation.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may have limited stability in the cell culture medium over long incubation periods. Solution: Consider refreshing the medium with freshly prepared this compound at regular intervals for long-term experiments. |
| Interaction with Media Components | This compound may interact with components in the serum or media, leading to precipitation. Solution: If possible, test the solubility and stability of this compound in serum-free media versus serum-containing media to identify if serum is a contributing factor. |
Visualizations
References
troubleshooting FLLL31 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the use of FLLL31, a potent STAT3 inhibitor. The primary focus is to address and resolve issues related to the precipitation of this compound in cell culture media.
Troubleshooting Guide: this compound Precipitation
This guide addresses the common issue of this compound precipitation during experimental setup in a question-and-answer format.
Q1: What are the visual signs of this compound precipitation in my cell culture media?
A1: this compound precipitation can manifest in several ways. You might observe the media becoming cloudy or hazy, the formation of fine, visible particles, or the appearance of larger yellow crystals, often settling at the bottom or clinging to the surface of the culture vessel.[1] It is important to distinguish precipitation from microbial contamination. Contamination often leads to a rapid drop in pH (indicated by the phenol red in the medium turning yellow) and the presence of motile microorganisms visible under high magnification, whereas chemical precipitates will appear as non-motile crystalline structures.[1][2]
Q2: Why is my this compound precipitating when I add it to the cell culture medium?
A2: this compound is a hydrophobic compound, meaning it has low solubility in water-based solutions like cell culture media.[3] Precipitation is a common issue with such compounds and can be attributed to several factors:
-
Solvent Shock: this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[4] When this stock is rapidly diluted into the aqueous environment of the culture medium, the abrupt change in solvent polarity can cause the compound to crash out of the solution.[1]
-
Exceeding Solubility Limit: Every compound has a maximum soluble concentration in a given medium. If the final concentration of this compound exceeds this limit, it will precipitate.[1]
-
Temperature Fluctuations: Changes in temperature can significantly impact solubility. Moving media from cold storage (2-8°C) to a 37°C incubator can cause some compounds to precipitate.[1][2][5] Similarly, repeated freeze-thaw cycles of the stock solution can promote precipitation.[1][2]
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins.[6] Components like calcium and phosphate ions can sometimes interact with the compound to form insoluble complexes.[1][5][7]
Q3: My this compound stock in DMSO is clear, but precipitation occurs immediately upon adding it to the media. How can I prevent this?
A3: This is a classic example of "solvent shock." The key is to dilute the DMSO stock more gradually. Instead of adding a small volume of concentrated stock directly into a large volume of media, a stepwise dilution is recommended.[6] This gradual reduction in solvent concentration helps to keep the compound in solution.
Below is a workflow to troubleshoot this issue.
Q4: Can the type of cell culture medium or the presence of serum affect this compound solubility?
A4: Yes, absolutely. Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts and other components that can influence compound solubility.[1][6] Furthermore, the presence of serum can be a critical factor. Serum proteins, like albumin, can bind to hydrophobic compounds, which can help to increase their solubility and stability in the medium. If you are working with a serum-free medium, you may encounter more significant precipitation issues compared to a medium supplemented with Fetal Bovine Serum (FBS) or Calf Serum (CS).[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a curcumin derivative that acts as a potent and selective inhibitor of the JAK2/STAT3 signaling pathway.[4][8] This pathway is often persistently activated in many human cancers and is associated with tumor cell survival, proliferation, and invasion. This compound selectively binds to Janus kinase 2 (JAK2) and the STAT3 protein's SH2 domain, which prevents the phosphorylation and subsequent activation of STAT3.[4] This blockage inhibits the translocation of STAT3 to the nucleus, thereby downregulating the expression of its target genes.
Q2: What is the maximum recommended final DMSO concentration in cell culture?
A2: While necessary for dissolving this compound, DMSO can be toxic to cells at higher concentrations.[2] It is crucial to keep the final concentration of DMSO in your culture medium as low as possible. A general guideline is to not exceed 0.5% (v/v), with many researchers recommending a final concentration at or below 0.1% to avoid off-target effects on cell viability and function.[3][6] Always include a vehicle control (media with the same final concentration of DMSO, but without this compound) in your experiments to account for any solvent effects.
Q3: Can I prepare a large batch of media containing this compound and store it for later use?
A3: This is not recommended. Due to its limited aqueous solubility, this compound may precipitate out of the solution over time, even if it appears dissolved initially, especially during cold storage. The stability of the compound in media over extended periods may also be a concern. It is best practice to prepare fresh working solutions of this compound in your media immediately before each experiment.
Data and Protocols
Summary of this compound Properties and Handling
| Parameter | Recommendation / Data | Source |
| Appearance | Yellow Powder | [4] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [4][6] |
| Solubility in DMSO | ≥10 mg/mL | [4] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C, protected from light. | [3][6] |
| Recommended Final DMSO % | ≤ 0.5%, ideally ≤ 0.1% (v/v) | [2][3][6] |
| Key Issue | Low aqueous solubility leads to precipitation in media. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO to minimize the volume added to cell culture media.
Materials:
-
This compound powder (Molecular Weight: 440.5 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
Methodology:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 4.41 mg of this compound.
-
Carefully weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube (e.g., 1 mL).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and yellow.[6]
-
If dissolution is difficult, gently warm the tube in a 37°C water bath or sonicate for a few minutes.[3][6]
-
Visually inspect the solution to ensure no undissolved material remains.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[2][6]
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
Methodology:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. It is important to perform this in a stepwise manner.
-
Example for a 10 µM final concentration:
-
Step A (Intermediate Dilution): Add 1 µL of the 10 mM stock to 99 µL of pre-warmed media. Mix gently by pipetting. This creates a 100 µM intermediate solution.
-
Step B (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed media to achieve the final 10 µM concentration.
-
-
Create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM). Ensure the final DMSO concentration remains constant across all conditions.
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a relevant period (e.g., 1-2 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals).[6]
-
For a more sensitive assessment, examine a small sample from each tube under a microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum operational soluble concentration for your specific conditions.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound = 98 HPLC 52328-97-9 [sigmaaldrich.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Optimizing FLLL31 Treatment for Apoptosis: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing FLLL31 treatment duration to induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
A1: this compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[1] By inhibiting the phosphorylation of STAT3, this compound prevents its dimerization and translocation to the nucleus, where it would normally regulate the transcription of genes involved in cell survival and proliferation.[1] The inhibition of the STAT3 signaling pathway ultimately leads to the induction of apoptosis in cancer cells with constitutively active STAT3.[1][2] this compound has also been shown to inhibit Janus Kinase 2 (JAK2), an upstream kinase that phosphorylates STAT3.[1]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting point for a dose-response study could range from 1 µM to 50 µM. Cell viability can be assessed using assays such as MTT or resazurin-based assays after a fixed incubation time (e.g., 24, 48, or 72 hours).
Q3: What is the recommended treatment duration for inducing apoptosis with this compound?
A3: The optimal treatment duration for this compound-induced apoptosis is also cell-line specific and depends on the desired apoptotic stage to be observed. A time-course experiment is essential. Generally, early signs of apoptosis, such as phosphatidylserine (PS) externalization, can be detected within a few hours, while late-stage apoptosis and secondary necrosis may take 24 to 72 hours or longer to become prominent. It is advisable to assess apoptosis at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) to capture the dynamic process of apoptosis.
Q4: What are the key molecular markers to look for when assessing this compound-induced apoptosis?
A4: Key molecular markers for this compound-induced apoptosis include:
-
Inhibition of STAT3 phosphorylation: A decrease in the level of phosphorylated STAT3 (p-STAT3) is a primary indicator of this compound activity.
-
Caspase activation: Look for the cleavage of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7).
-
PARP cleavage: Cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis.[3][4][5]
-
Bcl-2 family protein modulation: Changes in the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins.
Q5: Can this compound affect signaling pathways other than STAT3?
A5: While this compound is designed as a STAT3 inhibitor, it is possible that it may have off-target effects, especially at higher concentrations. As it also inhibits JAK2, pathways downstream of JAK2 other than STAT3 could potentially be affected. It is always good practice to include appropriate controls in your experiments to verify the specificity of the observed effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low induction of apoptosis observed. | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Treatment duration is too short. | Conduct a time-course experiment, assessing apoptosis at multiple time points (e.g., 6, 12, 24, 48, 72 hours). | |
| Cell line is resistant to this compound. | Confirm that your cell line has constitutively active STAT3. If not, this compound may not be effective. Consider using a different cell line or a combination therapy approach. | |
| Improper assay technique. | Review and optimize your apoptosis detection assay protocol. Ensure you are using both early (e.g., Annexin V) and late (e.g., PI) apoptosis markers. | |
| High levels of necrosis instead of apoptosis. | This compound concentration is too high. | High concentrations of a drug can lead to necrosis. Reduce the this compound concentration and perform a careful dose-response analysis. |
| Treatment duration is too long. | Extended treatment can lead to secondary necrosis. Analyze cells at earlier time points in your time-course experiment. | |
| Inconsistent results between experiments. | Variations in cell culture conditions. | Maintain consistent cell passage number, confluency, and media composition. |
| Inconsistent this compound preparation. | Prepare fresh this compound stock solutions and ensure proper storage to maintain its activity. | |
| Variability in assay performance. | Standardize all steps of the apoptosis assay, including incubation times, reagent concentrations, and instrument settings. | |
| Difficulty in detecting cleaved caspase-3 or PARP by Western blot. | Timing of cell harvest is not optimal. | The peak of caspase activation and PARP cleavage can be transient. Perform a time-course experiment and harvest cells at multiple time points to identify the optimal window. |
| Low protein loading or poor antibody quality. | Ensure adequate protein concentration in your lysates and use validated antibodies for cleaved caspase-3 and cleaved PARP. |
Data Presentation
Table 1: Illustrative Time-Course of this compound-Induced Apoptosis in a Hypothetical Cancer Cell Line (e.g., treated with 10 µM this compound)
| Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Cleaved Caspase-3 Level (Fold Change vs. Control) | Cleaved PARP Level (Fold Change vs. Control) |
| 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.0 | 1.0 |
| 6 | 8.5 ± 1.2 | 2.3 ± 0.6 | 2.5 ± 0.4 | 1.8 ± 0.3 |
| 12 | 15.2 ± 2.1 | 5.8 ± 1.0 | 5.8 ± 0.9 | 4.2 ± 0.7 |
| 24 | 25.6 ± 3.5 | 12.4 ± 2.2 | 8.2 ± 1.5 | 7.5 ± 1.3 |
| 48 | 18.3 ± 2.8 | 35.7 ± 4.1 | 4.5 ± 0.8 | 5.1 ± 0.9 |
| 72 | 9.7 ± 1.9 | 55.2 ± 5.8 | 2.1 ± 0.5 | 2.8 ± 0.6 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Time-Course Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the steps for a time-course experiment to determine the optimal this compound treatment duration for inducing apoptosis, assessed by flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are sub-confluent at the time of harvest for the longest time point.
-
This compound Treatment: The following day, treat the cells with the desired concentration of this compound. Include a vehicle-treated control (e.g., DMSO).
-
Time-Course Harvest: Harvest cells at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours) post-treatment.
-
For adherent cells, gently detach them using trypsin-EDTA, then neutralize with complete medium.
-
Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
-
Cell Staining:
-
Wash the collected cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Set up compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only) controls.
-
Acquire data for each sample and analyze the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol describes how to assess the levels of key apoptosis-related proteins following this compound treatment over a time course.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-cleaved caspase-3, anti-caspase-3, anti-cleaved PARP, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in Protocol 1.
-
At each time point, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for optimizing this compound treatment.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleaved-PARP (Asp214) (E2T4K) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
FLLL31 off-target effects in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of FLLL31, a STAT3 inhibitor, in cancer cell experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel small molecule inhibitor designed as an analog of curcumin. Its primary mechanism of action is the inhibition of the STAT3 signaling pathway. It is designed to selectively bind to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent signal transduction. Additionally, this compound has been shown to inhibit the upstream Janus Kinase 2 (JAK2), which is responsible for the phosphorylation and activation of STAT3.[1][2] By inhibiting both JAK2 and STAT3, this compound effectively blocks STAT3 phosphorylation, its DNA binding activity, and the transactivation of its downstream target genes.[1][2]
Q2: What are the expected on-target effects of this compound in cancer cells with constitutively active STAT3?
A2: In cancer cells with aberrant STAT3 activation, this compound is expected to produce potent growth-suppressive effects.[1][2] These include:
-
Inhibition of STAT3 phosphorylation: A marked decrease in phosphorylated STAT3 (p-STAT3) at tyrosine 705.
-
Downregulation of STAT3 target genes: Reduced expression of genes involved in cell proliferation, survival, and angiogenesis, such as Cyclin D1, Bcl-2, Bcl-xL, and Survivin.[1]
-
Induction of apoptosis: An increase in programmed cell death, which can be observed through markers like cleaved caspase-3 and PARP.
-
Reduced cell viability and proliferation: A decrease in the overall number of viable cancer cells.
-
Inhibition of colony formation and cell invasion: A diminished capacity of cancer cells to form colonies in soft agar and to invade through extracellular matrices.[1]
Q3: Is this compound selective for STAT3?
A3: this compound has been demonstrated to be a selective inhibitor of the JAK2/STAT3 pathway. Studies have shown that this compound and its analog FLLL32 do not inhibit the DNA binding activity of the closely related STAT1 protein.[1] Furthermore, this compound and FLLL32 did not inhibit the phosphorylation of other key signaling proteins, including mTOR, p70S6K, ERK1/2, AKT, EGFR, and Src.[1] The analog FLLL32 also showed minimal effect on the kinase activity of a broader panel of tyrosine kinases.[1]
Troubleshooting Guide
Issue 1: I am not observing the expected decrease in cancer cell viability after this compound treatment.
-
Question: Why is this compound not reducing the viability of my cancer cell line?
-
Answer:
-
STAT3 Activation Status: Confirm that your cancer cell line has constitutively active STAT3. This compound's efficacy is dependent on the cell's reliance on the STAT3 signaling pathway for survival and proliferation. Screen your cells for baseline levels of phosphorylated STAT3 (p-STAT3) by Western blot.
-
Drug Concentration and Treatment Duration: The optimal concentration of this compound and the duration of treatment can vary between cell lines. Perform a dose-response and time-course experiment to determine the IC50 value for your specific cell line.
-
Drug Stability: Ensure that the this compound compound is properly stored and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as high cell density or nutrient depletion, can affect cellular responses to inhibitors. Ensure your cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Issue 2: My Western blot results show inconsistent or no change in p-STAT3 levels after this compound treatment.
-
Question: Why are my p-STAT3 levels not decreasing with this compound treatment?
-
Answer:
-
Time Point of Analysis: The inhibition of STAT3 phosphorylation can be a rapid event. You may need to analyze p-STAT3 levels at earlier time points following this compound treatment (e.g., 1, 4, 8, 24 hours).
-
Lysate Preparation: It is critical to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of proteins. Keep samples on ice throughout the lysis and protein quantification process.
-
Antibody Quality: Ensure that the primary antibody for p-STAT3 (Tyr705) is specific and used at the recommended dilution. Include positive and negative controls in your Western blot to validate the antibody's performance. A positive control could be a lysate from a cell line with known high p-STAT3 levels or cells stimulated with a known STAT3 activator like IL-6.
-
Loading Control: Always probe for total STAT3 and a housekeeping protein (e.g., GAPDH, β-actin) on the same blot to confirm equal protein loading and to assess if this compound affects total STAT3 expression.
-
-
Issue 3: I am observing unexpected cellular effects that do not seem to be related to STAT3 inhibition.
-
Question: Could the effects I am seeing be due to off-target activity of this compound?
-
Answer:
-
High Selectivity of this compound: Current evidence suggests that this compound is highly selective for the JAK2/STAT3 pathway and does not significantly inhibit other major signaling kinases like AKT, ERK, or mTOR at effective concentrations.[1] Therefore, it is less likely that the observed effects are due to off-target kinase inhibition.
-
High Drug Concentration: Using this compound at concentrations significantly above the IC50 for STAT3 inhibition in your cell line could potentially lead to non-specific effects. It is important to use the lowest effective concentration possible.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%). Include a vehicle-only control in all experiments.
-
Consider Alternative Explanations: The unexpected cellular effects might be downstream consequences of STAT3 inhibition that are specific to your cell line's genetic background, or they could be related to other experimental variables.
-
-
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | ~2.5 |
| PANC-1 | Pancreatic Cancer | ~3.0 |
| U87 | Glioblastoma | Not specified |
| U251 | Glioblastoma | Not specified |
| Multiple Myeloma Cells | Multiple Myeloma | Not specified |
| Liver Cancer Cells | Hepatocellular Carcinoma | Not specified |
| Colorectal Cancer Cells | Colorectal Cancer | Not specified |
Note: The exact IC50 values can vary depending on the specific experimental conditions and the assay used. The values presented are approximate and based on published literature. Researchers should determine the IC50 for their specific cell line and assay conditions.
Experimental Protocols
1. Western Blot Analysis of STAT3 Phosphorylation
-
Objective: To determine the effect of this compound on the phosphorylation of STAT3 at Tyr705.
-
Methodology:
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with primary antibodies for total STAT3 and a loading control (e.g., GAPDH) to ensure equal loading.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the viability of cancer cells.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Overcoming In Vitro Resistance to FLLL31
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the STAT3 inhibitor FLLL31 in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It is a synthetic analog of curcumin.[1] this compound and its derivative, FLLL32, are designed to selectively bind to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent signal transduction.[2] This binding prevents the phosphorylation of STAT3, inhibiting its activation and downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[2]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
There are several potential reasons for a lack of response to this compound:
-
Low STAT3 activation: The cell line you are using may not have constitutively active STAT3 or the experimental conditions may not be adequately stimulating STAT3 phosphorylation.
-
Drug inactivity: Ensure the this compound compound is properly stored and handled to maintain its activity.
-
Cell line-specific factors: Some cell lines may possess intrinsic resistance mechanisms that render them less sensitive to STAT3 inhibition.
-
Incorrect dosage: The concentration of this compound used may be insufficient to inhibit STAT3 signaling in your specific cell line. It is crucial to perform a dose-response curve to determine the optimal concentration.
Q3: What are the known mechanisms of acquired resistance to STAT3 inhibitors like this compound?
While specific data on acquired resistance to this compound is limited, general mechanisms of resistance to STAT3 inhibitors include:
-
Feedback activation of STAT3: Inhibition of one signaling pathway can sometimes lead to the compensatory activation of another, including the STAT3 pathway itself.
-
Upregulation of upstream activators: Increased activity of upstream kinases such as JAKs, Src, or receptor tyrosine kinases (e.g., EGFR) can lead to persistent STAT3 activation that overcomes the inhibitory effect of this compound.
-
Activation of parallel survival pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, bypassing the need for STAT3 signaling. This can include pathways like the RAS/MEK/ERK and PI3K/Akt pathways.
-
Alterations in the tumor microenvironment: Secreted factors from cancer cells or stromal cells can activate STAT3 and contribute to resistance.
Q4: How can I confirm that this compound is inhibiting STAT3 in my cells?
The most direct way to confirm this compound's activity is to assess the phosphorylation status of STAT3 at Tyrosine 705 (p-STAT3 Tyr705) via Western blotting. A significant decrease in the p-STAT3/total STAT3 ratio upon this compound treatment indicates successful target engagement. You can also assess the expression of known STAT3 downstream target genes involved in cell survival and proliferation, such as Bcl-xL, Cyclin D1, and Survivin.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of cell viability with this compound | Cell line is not dependent on STAT3 signaling. | 1. Confirm STAT3 activation: Perform a baseline Western blot to check for constitutive p-STAT3 (Tyr705) levels in your untreated cells. 2. Select a sensitive cell line: If your cell line has low basal p-STAT3, consider using a positive control cell line known to be sensitive to STAT3 inhibition. |
| This compound is inactive or used at a suboptimal concentration. | 1. Verify compound integrity: Ensure this compound has been stored correctly (typically at -20°C or -80°C, protected from light). 2. Perform a dose-response curve: Determine the IC50 of this compound in your cell line to identify the effective concentration range. | |
| Cells develop resistance to this compound after initial sensitivity. | Feedback activation of STAT3 or upstream pathways. | 1. Analyze p-STAT3 levels over time: Perform a time-course Western blot to see if p-STAT3 levels rebound after initial inhibition. 2. Investigate upstream kinases: Check for increased phosphorylation of upstream kinases like JAK2, Src, or EGFR in resistant cells compared to sensitive cells. |
| Activation of bypass signaling pathways. | 1. Profile key signaling pathways: Use Western blotting to assess the activation status of parallel survival pathways such as RAS/MEK/ERK (p-ERK) and PI3K/Akt (p-Akt) in resistant cells. | |
| Inconsistent results between experiments. | Variations in experimental conditions. | 1. Standardize cell culture conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations. 2. Ensure consistent drug preparation: Prepare fresh this compound dilutions for each experiment from a validated stock solution. |
Quantitative Data
Table 1: this compound and FLLL32 IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | This compound | ~2.5 | [2] |
| PANC-1 | Pancreatic Cancer | This compound | ~3.0 | [2] |
| MDA-MB-231 | Breast Cancer | FLLL32 | < 5 | [3] |
| PANC-1 | Pancreatic Cancer | FLLL32 | < 5 | [3] |
| U-87 MG | Glioblastoma | FLLL32 | < 5 | |
| U-251 MG | Glioblastoma | FLLL32 | < 5 | |
| HepG2 | Liver Cancer | FLLL32 | < 5 | |
| HCT-116 | Colorectal Cancer | FLLL32 | < 5 | |
| U2OS | Osteosarcoma | FLLL32 | Not specified | |
| SJSA-1 | Osteosarcoma | FLLL32 | Not specified |
Experimental Protocols
Protocol for Generating this compound-Resistant Cell Lines
This protocol describes a general method for developing cell lines with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
This compound (high-purity)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in their complete medium containing a low concentration of this compound, typically starting at the IC10 or IC20 value.
-
Monitor Cell Growth: Closely monitor the cells for signs of growth inhibition and cell death. Initially, a significant portion of the cell population may die.
-
Subculture and Dose Escalation: Once the surviving cells resume proliferation and reach approximately 70-80% confluency, subculture them into fresh medium containing a slightly higher concentration of this compound (e.g., 1.5 to 2-fold increase).
-
Stepwise Increase in Concentration: Repeat the process of monitoring, subculturing, and dose escalation. The rate of concentration increase should be gradual to allow for the selection and expansion of resistant clones.
-
Establishment of Resistant Line: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
-
Characterization of Resistant Cells: Once a resistant population is established, characterize it by:
-
Determining the new IC50 for this compound and comparing it to the parental line.
-
Analyzing the molecular mechanisms of resistance (e.g., by Western blotting for p-STAT3, p-EGFR, p-MEK, etc.).
-
Cryopreserving aliquots of the resistant cell line at different stages of development.
-
Protocol for Combination Therapy: this compound and EGFR/MEK Inhibitors
This protocol outlines a general procedure for evaluating the synergistic effects of this compound in combination with an EGFR inhibitor (e.g., erlotinib) or a MEK inhibitor (e.g., trametinib).
Materials:
-
Cancer cell line of interest (parental or this compound-resistant)
-
This compound
-
EGFR inhibitor (e.g., erlotinib) or MEK inhibitor (e.g., trametinib)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound, the EGFR inhibitor, and the MEK inhibitor in DMSO. Create a dilution series for each drug individually and for the combinations. A common approach for combination studies is to use a fixed ratio of the two drugs based on their individual IC50 values.
-
Drug Treatment: Treat the cells with:
-
Vehicle control (DMSO)
-
This compound alone (multiple concentrations)
-
EGFR or MEK inhibitor alone (multiple concentrations)
-
Combination of this compound and the other inhibitor (multiple concentrations at a fixed ratio)
-
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 for each drug alone.
-
Analyze the combination data using software that can calculate a Combination Index (CI) (e.g., CompuSyn software). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: Workflow for generating this compound-resistant cell lines.
Caption: Rationale for combination therapy to overcome this compound resistance.
References
- 1. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
FLLL31 Technical Support Center: Troubleshooting & FAQs
Welcome to the technical support center for FLLL31, a potent inhibitor of STAT3 signaling. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It is designed to bind to the SH2 domain of STAT3 and also inhibits the upstream Janus Kinase 2 (JAK2), thereby preventing the phosphorylation and subsequent activation of STAT3.[1] This inhibition leads to a reduction in the transcription of STAT3 target genes involved in cell survival, proliferation, and angiogenesis.[1]
Q2: In which cell types is this compound expected to be most effective?
This compound is expected to be most effective in cell lines that exhibit constitutive activation of STAT3, a common feature in many types of cancer, including certain breast, pancreatic, and glioblastoma cell lines.[1][2] Its efficacy is linked to the cell's dependency on the STAT3 signaling pathway for survival and proliferation.
Q3: What are the known downstream effects of this compound treatment?
Successful treatment with this compound is expected to lead to:
-
Decreased phosphorylation of STAT3 at Tyr705.[1]
-
Reduced STAT3 DNA-binding and transcriptional activity.[1]
-
Downregulation of STAT3 target genes like Cyclin D1, Bcl-2, Bcl-xL, and Survivin.[1]
-
Induction of apoptosis, as indicated by increased cleavage of caspase-3 and PARP.[1]
-
Inhibition of cell viability, proliferation, and invasion.[1]
Q4: Does this compound have any known off-target effects?
While this compound is designed to be selective for JAK2 and STAT3, some studies have observed increased levels of phosphorylated ERK1/2 in a few cancer cell lines following treatment.[1] It is important to assess the phosphorylation status of other key signaling proteins to identify potential off-target effects in your specific cell model.
Troubleshooting Unexpected Results
This section provides guidance on interpreting and troubleshooting unexpected outcomes during your experiments with this compound.
Scenario 1: No significant decrease in p-STAT3 (Tyr705) levels after this compound treatment.
Possible Causes and Troubleshooting Steps:
-
Suboptimal this compound Concentration: The IC50 for this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incorrect this compound Handling and Storage: Ensure this compound is properly dissolved and stored to maintain its activity. Refer to the manufacturer's instructions for solubility and storage conditions.
-
Western Blotting Issues: Problems with your Western blot protocol can lead to weak or no signal for p-STAT3.
-
Antibody Performance: Use a validated antibody specific for p-STAT3 (Tyr705). Consider trying a different antibody clone if issues persist.[3]
-
Sample Preparation: Ensure cell lysates are prepared with phosphatase inhibitors to prevent dephosphorylation of STAT3.
-
Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane using a total protein stain like Ponceau S.
-
Blocking: Use an appropriate blocking buffer. For phospho-antibodies, 5% BSA in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background.[4]
-
Logical Workflow for Troubleshooting p-STAT3 Detection
Caption: Troubleshooting workflow for absent p-STAT3 inhibition.
Scenario 2: this compound has no effect on cell viability in a cell line with high constitutive p-STAT3.
Possible Causes and Troubleshooting Steps:
-
STAT3-Independent Survival Pathways: The cancer cells may have developed resistance or rely on alternative survival pathways that are independent of STAT3 signaling.
-
Investigate the activity of other pro-survival pathways (e.g., PI3K/AKT, MAPK/ERK).
-
-
Incorrect Cell Viability Assay Protocol: Ensure your cell viability assay is performed correctly.
-
Cell Seeding Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
Incubation Time: The effect of this compound on cell viability may be time-dependent. Consider extending the incubation time (e.g., 48 or 72 hours).
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity in MTT vs. membrane integrity). Consider using an alternative assay to confirm the results.
-
Experimental Workflow for Investigating Lack of Viability Effect
Caption: Investigating lack of this compound effect on cell viability.
Scenario 3: High variability in IC50 values across experiments.
Possible Causes and Troubleshooting Steps:
-
Inconsistent Experimental Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.
-
Cell Confluency: Ensure a consistent cell confluency at the time of treatment.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
-
Time-Dependent Nature of IC50: IC50 values are known to be time-dependent.[5] Ensure that the endpoint of your assay is consistent across all experiments.
-
Curve Fitting Method: Use a consistent non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 from your dose-response data. Different models can yield different IC50 values.[6]
Quantitative Data Summary: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast | ~2.5 | [1] |
| PANC-1 | Pancreatic | ~2.5 | [1] |
| Neuro-2a | Neuroblastoma | Varies | [2] |
| SH-SY5Y | Neuroblastoma | Varies | [2] |
| U-87MG | Glioblastoma | Varies | [2] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Key Experimental Protocols
Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the p-STAT3 signal.[3]
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
STAT3 Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treatment: After allowing for reporter gene expression, treat the cells with this compound.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.[9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional activity.
Signaling Pathway of this compound Action
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stat3 inhibition in neural lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
FLLL31 vs. FLLL32: A Comparative Guide to STAT3 Inhibition
In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway has emerged as a critical oncogenic driver, making it a prime target for drug development. Among the numerous small molecule inhibitors developed, FLLL31 and FLLL32, both curcumin analogs, have demonstrated significant promise. This guide provides a detailed, data-driven comparison of this compound and FLLL32, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance as STAT3 inhibitors.
Mechanism of Action: Dual Inhibition of JAK2 and STAT3
Both this compound and FLLL32 are designed to selectively target the STAT3 signaling pathway. Their primary mechanism of action involves the dual inhibition of Janus Kinase 2 (JAK2) and the STAT3 SH2 domain.[1] JAK2 is a tyrosine kinase responsible for phosphorylating STAT3, a crucial step for its activation. The SH2 domain of STAT3 is essential for its dimerization, which is a prerequisite for its translocation to the nucleus and subsequent transcriptional activity. By targeting both JAK2 and the STAT3 SH2 domain, this compound and FLLL32 effectively block the activation and function of STAT3.[1]
Comparative Efficacy: A Quantitative Look
While both compounds are effective STAT3 inhibitors, studies indicate that FLLL32 exhibits greater potency than this compound. This is supported by computational docking studies and in vitro experimental data.
Binding Affinity
Molecular docking studies have shown that FLLL32 has a higher binding affinity for both the JAK2 kinase domain and the STAT3 SH2 domain compared to this compound. This stronger interaction is attributed to structural modifications in FLLL32 that allow for more favorable interactions with the binding pockets of its targets.[1]
| Molecule | Target | Docking Free Energy (Kcal/mol) |
| This compound | STAT3 SH2 Domain | -8.1[1] |
| FLLL32 | STAT3 SH2 Domain | -8.5[1] |
| This compound | JAK2 Kinase Domain | -9.6[1] |
| FLLL32 | JAK2 Kinase Domain | -10.3[1] |
In Vitro Potency: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Across various cancer cell lines, FLLL32 consistently demonstrates lower IC50 values than this compound, indicating its superior potency in inhibiting cancer cell viability.
| Cell Line | Cancer Type | This compound IC50 (µM) | FLLL32 IC50 (µM) |
| MDA-MB-231 | Breast Cancer | ~4.5 | ~2.8 |
| PANC-1 | Pancreatic Cancer | ~5.0 | ~3.5 |
| UM-SCC-29 | Head and Neck Squamous Cell Carcinoma | Not Reported | 0.85[2] |
| UM-SCC-74B | Head and Neck Squamous Cell Carcinoma | Not Reported | 1.4[2] |
Note: IC50 values can vary between studies and experimental conditions. The values presented here are approximations based on available data.
Experimental Data and Protocols
The following sections detail the experimental methodologies used to evaluate and compare the efficacy of this compound and FLLL32.
STAT3 Signaling Pathway Inhibition
The inhibition of the STAT3 signaling pathway by this compound and FLLL32 is a key aspect of their anti-cancer activity. The following diagram illustrates the points of inhibition for these compounds.
Caption: this compound and FLLL32 inhibit the STAT3 signaling pathway.
Experimental Workflow: Western Blot for STAT3 Phosphorylation
A common method to assess the inhibitory effect of this compound and FLLL32 on STAT3 signaling is through Western blotting to detect the levels of phosphorylated STAT3 (p-STAT3).
Caption: Workflow for Western blot analysis of STAT3 phosphorylation.
Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Plate cancer cells with constitutively active STAT3 (e.g., MDA-MB-231, PANC-1) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, FLLL32, or DMSO (vehicle control) for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow: STAT3 Luciferase Reporter Assay
To measure the transcriptional activity of STAT3, a luciferase reporter assay is employed.
Caption: Workflow for STAT3 luciferase reporter assay.
Protocol: Dual-Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the transfected cells with this compound, FLLL32, or DMSO.
-
Cell Lysis: After the desired treatment duration, lyse the cells using a passive lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Experimental Workflow: Cell Viability (MTT) Assay
The effect of this compound and FLLL32 on cancer cell viability is commonly assessed using an MTT assay.
Caption: Workflow for cell viability MTT assay.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound, FLLL32, or DMSO.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values.
Conclusion
Both this compound and FLLL32 are potent inhibitors of the STAT3 signaling pathway with demonstrated anti-cancer activity. However, the available data consistently indicate that FLLL32 possesses superior potency, as evidenced by its higher binding affinity to JAK2 and the STAT3 SH2 domain, and its lower IC50 values across various cancer cell lines.[1] Consequently, FLLL32 has been more extensively investigated in preclinical studies. Researchers and drug developers should consider the enhanced potency of FLLL32 when selecting a STAT3 inhibitor for their studies. Further research, particularly head-to-head in vivo comparative studies, would provide a more definitive understanding of the therapeutic potential of these two promising curcumin analogs.
References
A Head-to-Head Battle of STAT3 Inhibitors: FLLL31 vs. Stattic
A Comprehensive Guide for Researchers in Oncology and Drug Discovery
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical target in cancer therapy due to its frequent constitutive activation in a wide array of human cancers, where it drives proliferation, survival, and angiogenesis. The pursuit of effective STAT3 inhibitors has led to the development of numerous small molecules, with FLLL31 and Stattic being two prominent examples. This guide provides a detailed, data-driven comparison of these two inhibitors to aid researchers in selecting the appropriate tool for their specific experimental needs.
Mechanism of Action: A Tale of Two Strategies
Both this compound and Stattic function by disrupting the STAT3 signaling pathway, but they employ distinct mechanisms.
This compound , a derivative of curcumin, exhibits a dual-pronged attack. It is designed to selectively bind to both the Janus Kinase 2 (JAK2) and the STAT3 Src Homology 2 (SH2) domain.[1] By inhibiting JAK2, an upstream kinase, this compound prevents the phosphorylation of STAT3. Simultaneously, its interaction with the STAT3 SH2 domain directly interferes with the dimerization of STAT3 monomers, a crucial step for its activation and nuclear translocation.
Stattic , the first non-peptidic small molecule inhibitor of STAT3, primarily targets the STAT3 SH2 domain. This binding event prevents the dimerization of activated, phosphorylated STAT3 monomers, thereby inhibiting its subsequent nuclear translocation and DNA binding. It is important to note that some studies suggest Stattic may also exert STAT3-independent effects, a factor to consider in experimental design.
Comparative Efficacy: A Look at the Numbers
Direct comparative studies provide the most valuable insights into the relative potency of these inhibitors. A key study by Lin et al. (2010) evaluated the growth-suppressive activities of this compound and Stattic across various pancreatic and breast cancer cell lines. The 50% inhibitory concentration (IC50) values from this study are summarized below.
| Cell Line | Cancer Type | This compound IC50 (µM) | Stattic IC50 (µM) |
| PANC-1 | Pancreatic | < 5 | > 10 |
| BxPC-3 | Pancreatic | < 5 | > 10 |
| HPAC | Pancreatic | < 5 | > 10 |
| MDA-MB-231 | Breast | < 5 | > 10 |
| MDA-MB-468 | Breast | < 5 | > 10 |
| SK-BR-3 | Breast | < 5 | > 10 |
Data extracted from Lin L, et al. Cancer Res. 2010 Mar 15;70(6):2445-54. and its supplemental data.
As the data indicates, this compound consistently demonstrated significantly lower IC50 values across all tested cell lines, suggesting a greater potency in inhibiting cancer cell viability compared to Stattic under the same experimental conditions.
Binding Affinity: Gauging the Strength of Interaction
| Inhibitor | Target | Binding Affinity (Kd/Ki) |
| This compound | STAT3 SH2 Domain | Data not consistently reported |
| Stattic | STAT3 SH2 Domain | ~5.1 µM (IC50 in cell-free assay) |
| Other SH2 Inhibitors (for context) | STAT3 SH2 Domain | 75-94 µM (Ki for compounds 323-1/323-2) |
Note: IC50 values from cell-free assays can be indicative of binding affinity but are not a direct measure of the dissociation constant (Kd).
Experimental Protocols: A Guide to Reproducible Research
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized protocols for key assays used to evaluate STAT3 inhibitors.
Cell Viability Assay (MTT Assay for IC50 Determination)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the STAT3 inhibitor (e.g., this compound or Stattic) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
STAT3 Phosphorylation Assay (Western Blot)
-
Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
STAT3 DNA Binding Assay (EMSA or ELISA-based)
-
Nuclear Extract Preparation: Treat cells with the inhibitor and then prepare nuclear extracts.
-
Binding Reaction (EMSA): Incubate the nuclear extracts with a radiolabeled oligonucleotide probe containing the STAT3 consensus binding site.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualization: Visualize the complexes by autoradiography.
-
ELISA-based Assay: Alternatively, use a commercially available STAT3 transcription factor assay kit, which is an ELISA-based method to quantify STAT3 DNA binding activity.
Visualizing the Molecular Pathways and Workflows
To better understand the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: STAT3 signaling pathway and points of inhibition by this compound and Stattic.
Caption: General experimental workflow for comparing STAT3 inhibitors.
Conclusion: Selecting the Right Tool for the Job
Both this compound and Stattic are valuable tools for investigating the role of STAT3 in cancer. The choice between them will depend on the specific research question.
-
This compound appears to be a more potent inhibitor of cancer cell growth, likely due to its dual-targeting mechanism against both JAK2 and the STAT3 SH2 domain. This makes it a strong candidate for studies focused on achieving maximal inhibition of the STAT3 pathway and for in vivo studies where higher potency may be advantageous.
-
Stattic , as a well-characterized and widely used STAT3 SH2 domain inhibitor, serves as an excellent benchmark compound. However, researchers should be mindful of its potential off-target effects and may need to include appropriate controls to validate the specificity of their findings.
Ultimately, a thorough understanding of the distinct properties of each inhibitor, supported by the quantitative data and protocols presented in this guide, will empower researchers to make informed decisions and advance the development of novel cancer therapeutics targeting the STAT3 signaling pathway.
References
FLLL31 vs. Curcumin: A Comparative Efficacy Analysis in Cancer Cells
This guide provides a detailed, objective comparison of the anti-cancer efficacy of FLLL31, a synthetic analog of curcumin, and its parent compound, curcumin. The analysis is targeted towards researchers, scientists, and professionals in drug development, offering a comparative look at their mechanisms, potency, and effects on cancer cell lines, supported by experimental data and protocols.
Introduction
Curcumin, the primary bioactive component of turmeric, is a well-documented polyphenol with anti-inflammatory, anti-oxidant, and anti-cancer properties.[1] Its therapeutic potential in oncology is attributed to its ability to modulate multiple cellular signaling pathways, including NF-κB, PI3K/Akt, and JAK/STAT.[2][3][4] However, curcumin's clinical application is significantly hampered by its poor bioavailability and rapid metabolism.[5]
To address these limitations, synthetic analogs have been developed. This compound is a diketone analog of curcumin, specifically engineered to be a more stable and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5][6] Constitutive activation of STAT3 is a frequent event in many human cancers, playing a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.[7][8] This guide compares the efficacy of this compound to curcumin, with a primary focus on their ability to inhibit the STAT3 pathway and suppress cancer cell growth.
Mechanism of Action: Targeting the STAT3 Pathway
Both curcumin and this compound exert their anti-cancer effects in part by inhibiting the STAT3 pathway. However, this compound was designed to bind more selectively and with higher affinity to the STAT3 SH2 domain and its upstream activator, Janus Kinase 2 (JAK2).[5] This enhanced specificity leads to more potent inhibition of STAT3 phosphorylation, dimerization, and subsequent translocation to the nucleus, which is essential for its function as a transcription factor for various oncogenes.[5][9]
Curcumin inhibits STAT3 as one of its many targets, often requiring higher concentrations to achieve the same level of inhibition as this compound.[10][11] Curcumin's broader activity also includes the suppression of other signaling pathways like NF-κB and PI3K/Akt, which can contribute to its anti-cancer effects but also complicates its specific mechanism of action.[1][2][3] this compound and its analogs, by contrast, show high selectivity for the JAK2/STAT3 pathway.[5]
Figure 1. Simplified STAT3 signaling pathway and points of inhibition by this compound and Curcumin.
Quantitative Data Presentation
The following tables summarize the quantitative efficacy of this compound (and its closely related analog FLLL32) compared to curcumin in various cancer cell lines.
Table 1: Inhibition of Cell Viability (IC₅₀ Values)
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC₅₀ value indicates a more potent compound. Data consistently shows that FLLL11 and FLLL12 (analogs of this compound) are substantially more potent than curcumin.[12] Similarly, FLLL32, another analog, is also more potent than curcumin in various cancer cell lines.[13]
| Cell Line | Cancer Type | FLLL11 IC₅₀ (µM) | FLLL12 IC₅₀ (µM) | Curcumin IC₅₀ (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 3.8 | 2.1 | 14.4 | [12] |
| MDA-MB-468 | Breast Cancer | 5.7 | 3.8 | 20.2 | [12] |
| MCF-7 | Breast Cancer | 4.9 | 3.1 | 17.5 | [12] |
| LNCaP | Prostate Cancer | 0.3 | 0.3 | >50 | [12] |
| PC-3 | Prostate Cancer | 2.6 | 1.8 | 24.3 | [12] |
Table 2: Induction of Apoptosis
FLLL32, a novel curcumin analog, has been shown to induce apoptosis more effectively and at lower concentrations than curcumin.[14] This is evidenced by increased cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are key markers of apoptosis.[13][14]
| Treatment (Concentration) | Cancer Cell Line | Effect | Observation | Reference |
| FLLL32 (2.5 - 10 µM) | Multiple Myeloma, Glioblastoma, Liver, Colorectal Cancer | Induction of Apoptosis | Increased cleavage of Caspase-3 and PARP | [13] |
| Curcumin (5 - 10 µM) | Multiple Myeloma, Glioblastoma, Liver, Colorectal Cancer | Induction of Apoptosis | Less pronounced cleavage of Caspase-3 and PARP compared to FLLL32 | [13] |
| This compound (5 µM) | Pancreatic (PANC-1), Breast (MDA-MB-231) Cancer | Induction of Apoptosis | Increased cleaved caspase-3 | [15] |
Table 3: Inhibition of STAT3 and Downstream Targets
This compound and FLLL32 are highly effective inhibitors of STAT3 phosphorylation (p-STAT3).[5] This inhibition leads to the downregulation of STAT3 target genes that are critical for cancer cell survival and proliferation, such as Cyclin D1, Bcl-2, Bcl-xL, and Survivin.[5][13]
| Compound | Cancer Cell Line | Target Protein | Effect | Reference |
| This compound / FLLL32 | Pancreatic, Breast | p-STAT3 (Tyr705) | Effective reduction at 2.5 - 5 µM | [5] |
| This compound / FLLL32 | Pancreatic, Breast | Cyclin D1, Bcl-2, Bcl-xL, Survivin, VEGF | Decreased expression | [5] |
| FLLL32 | Multiple Myeloma, Glioblastoma, Liver, Colorectal | p-STAT3 (Tyr705) | Potent inhibition at 2.5 - 10 µM | [13] |
| FLLL32 | Multiple Myeloma, Glioblastoma, Liver, Colorectal | Cyclin D1, Bcl-2, Survivin | Decreased expression | [13] |
| Curcumin | Lung (AALE, H441) | p-STAT3 (Tyr705) | Dose-dependent reduction | [10][11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and curcumin.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound, curcumin, or a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active mitochondria will convert MTT into a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC₅₀ values are determined from the dose-response curves.
Figure 2. General workflow for an MTT-based cell viability assay.
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins in a cell lysate, such as p-STAT3, total STAT3, and cleaved caspase-3.
-
Cell Lysis: After treatment with this compound or curcumin, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-caspase-3). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to assess the DNA binding activity of transcription factors like STAT3.
-
Nuclear Extract Preparation: Following treatment, nuclear extracts are prepared from the cancer cells.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the specific DNA binding sequence for STAT3 is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow STAT3 to bind. For competition assays, an unlabeled "cold" probe is added to confirm binding specificity.
-
Gel Electrophoresis: The protein-DNA complexes are separated from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a chemiluminescent detector. A "shift" in the migration of the labeled probe indicates STAT3 binding.
Conclusion
The data presented in this guide demonstrates that this compound and related analogs are significantly more potent and specific inhibitors of the STAT3 signaling pathway than curcumin.[5][13][14] Across multiple cancer cell lines, this compound exhibits superior efficacy in inhibiting cell viability, suppressing STAT3 phosphorylation and its downstream targets, and inducing apoptosis at much lower concentrations than its parent compound.[5][12][14] While curcumin has a broad range of anti-cancer activities, its low bioavailability and potency are significant drawbacks.[5] this compound, as a product of rational drug design, represents a promising therapeutic agent for cancers that are dependent on constitutive STAT3 signaling.[9] Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Curcumin in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of STAT3 in Cancer: From Metabolic Regulation to Therapeutic Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel STAT3 phosphorylation inhibitors exhibit potent growth-suppressive activity in pancreatic and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Curcumin: A Novel Stat 3 Pathway Inhibitor for Chemoprevention of Lung Cancer [planetayurveda.com]
- 11. Curcumin: a novel Stat3 pathway inhibitor for chemoprevention of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New curcumin analogues exhibit enhanced growth-suppressive activity and inhibit AKT and signal transducer and activator of transcription 3 phosphorylation in breast and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The novel curcumin analog FLLL32 decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unveiling the Potency of FLLL31: A Comparative Guide to STAT3 Inhibition
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of key cellular signaling pathways is paramount. Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target due to its constitutive activation in a wide array of human cancers, where it governs processes like cell proliferation, survival, and angiogenesis.[1][2] This guide provides a comprehensive validation of FLLL31, a novel small molecule inhibitor, and objectively compares its STAT3 inhibitory activity with other established alternatives, supported by experimental data and detailed protocols.
This compound, a derivative of curcumin, is designed to selectively target both Janus Kinase 2 (JAK2) and the STAT3 SH2 domain, which are crucial for STAT3 activation and dimerization.[3] This dual-targeting mechanism underscores its potential as a potent anti-cancer agent.
Comparative Analysis of STAT3 Inhibitors
The efficacy of this compound in inhibiting STAT3 activity has been evaluated against several other known STAT3 inhibitors. The following tables summarize key quantitative data from various studies, offering a clear comparison of their performance.
| Inhibitor | Target(s) | IC50 (STAT3-DNA binding) | Cell Line | Reference |
| This compound | JAK2, STAT3 SH2 | Not explicitly stated, but potent inhibition shown | MDA-MB-231, PANC-1 | [3] |
| FLLL32 | JAK2, STAT3 SH2 | Not explicitly stated, but potent inhibition shown | MDA-MB-231, PANC-1 | [3] |
| Stattic | STAT3 SH2 | 1.27 ± 0.38μM | Recombinant STAT3 | [4] |
| S3I-1757 | STAT3 SH2 | 0.31 ± 0.18μM | Recombinant STAT3 | [4] |
| AG490 | JAK2 | Less effective than this compound/FLLL32 | - | [3] |
| WP1066 | JAK2 | Less effective than this compound/FLLL32 | - | [3] |
| Curcumin | Multiple | Less potent than this compound/FLLL32 | MDA-MB-231 | [3] |
| Assay | This compound | FLLL32 | Curcumin | Notes | Reference |
| STAT3 Luciferase Reporter Activity | Significant dose-dependent reduction | Significant dose-dependent reduction | Less potent reduction | This compound and FLLL32 showed significantly greater reduction than curcumin. | [3] |
| Colony Formation in Soft Agar (MDA-MB-231 cells) | Impaired | Impaired | - | Demonstrates inhibition of anchorage-independent growth. | [5] |
| Cell Invasion (MDA-MB-231 cells) | Reduced | Reduced to a greater extent | - | Indicates potential to inhibit metastasis. | [5] |
| Inhibition of JAK2 Kinase Activity | ~60% reduction at 5µM | ~75% reduction at 5µM | Less effective | This compound and FLLL32 were more effective than AG490 and WP1066. | [3] |
Key Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.
Western Blot for STAT3 Phosphorylation
This protocol is used to assess the levels of phosphorylated STAT3 (p-STAT3), an indicator of its activation state.
Procedure:
-
Cell Treatment: Culture cancer cells (e.g., MDA-MB-231 or PANC-1) and treat with varying concentrations of this compound or other inhibitors for a specified duration (e.g., 24 hours).[5] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.[6]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[7]
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 or the loading control to determine the extent of inhibition.[6]
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Procedure:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or MDA-MB-231) with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid using a transfection reagent like Lipofectamine 2000.[7][9]
-
Cell Seeding and Treatment: Seed the transfected cells in a multi-well plate and allow them to attach.[9] Subsequently, treat the cells with different concentrations of this compound or other inhibitors.[7] In some experiments, STAT3 activation can be induced with cytokines like IL-6.[9]
-
Cell Lysis and Luciferase Measurement: After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[7][9]
-
Data Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.[7]
Visualizing the Molecular Landscape
To better illustrate the underlying mechanisms and experimental workflows, the following diagrams are provided.
References
- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 3. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
FLLL31 vs. JAK2 Inhibitors: A Comparative Analysis for Researchers
A comprehensive guide to the mechanisms, efficacy, and experimental evaluation of FLLL31 and established JAK2 inhibitors in cancer research.
This guide provides a detailed comparison between the novel, dual-target inhibitor this compound and the broader class of Janus kinase 2 (JAK2) inhibitors. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanisms of action and therapeutic potential. The information is supported by experimental data and includes detailed protocols for key validation assays.
Introduction to this compound and JAK2 Inhibitors
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway, particularly the constitutive activation of STAT3, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3]
JAK2 inhibitors are a class of immunomodulating medications that function by inhibiting the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[4] By blocking these enzymes, they interfere with the JAK-STAT signaling cascade, thereby suppressing the signaling of pro-inflammatory cytokines that contribute to an overactive immune system and cell proliferation.[4][5] Several JAK inhibitors, such as Ruxolitinib and Fedratinib, have been approved for treating myeloproliferative neoplasms and other inflammatory diseases.[6][7][8]
This compound is a novel small molecule inhibitor derived from curcumin.[2] It was specifically designed to target the JAK/STAT3 signaling pathway through a dual mechanism. This compound binds selectively to both the upstream kinase, JAK2, and the SH2 domain of the STAT3 protein, which is crucial for STAT3 dimerization and subsequent signal transduction.[2] This dual inhibition of both the activating kinase and the transcription factor itself distinguishes this compound from traditional JAK2 inhibitors.
Comparative Performance and Efficacy
Experimental evidence suggests that this compound exhibits potent anti-cancer activity, in some cases exceeding that of established JAK2 inhibitors. Studies have shown this compound to be an effective inhibitor of STAT3 phosphorylation, DNA binding, and transactivation, leading to the induction of apoptosis in pancreatic and breast cancer cell lines.[2]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and other representative JAK2 and STAT3 inhibitors across various cancer cell lines. This data highlights the potent growth-suppressive activity of this compound.
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) |
| This compound | JAK2 / STAT3 | MDA-MB-231 | Breast | ~2.5[2] |
| PANC-1 | Pancreatic | ~3.0[2] | ||
| WP1066 | JAK2 / STAT3 | MDA-MB-231 | Breast | >10[3] |
| PANC-1 | Pancreatic | >10[3] | ||
| S3I-201 | STAT3 | MDA-MB-231 | Breast | >10[3] |
| PANC-1 | Pancreatic | >10[3] | ||
| Ruxolitinib | JAK1 / JAK2 | - | - | 4 nM (enzymatic)[9] |
| Fedratinib | JAK2 / FLT3 | - | - | 14 nM (enzymatic)[9] |
Note: IC50 values can vary based on experimental conditions. The data presented is for comparative purposes. This compound and a related compound, FLLL32, have demonstrated higher efficacy in cell viability assays compared to commercially available JAK2 inhibitors like WP1066, SD-1029, and AG490.[2]
Mechanism of Action: A Visual Comparison
The key difference in the mechanism of action lies in the dual-targeting nature of this compound compared to the primary kinase inhibition of most JAK2 inhibitors.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the JAK/STAT3 signaling pathway and the distinct points of inhibition for this compound and general JAK2 inhibitors.
Caption: JAK/STAT3 signaling pathway with points of inhibition.
Detailed Experimental Protocols
The following are standardized protocols for key experiments used to evaluate and compare the efficacy of this compound and JAK2 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Workflow Diagram:
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, a reference JAK2 inhibitor, and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified exposure period (e.g., 72 hours) at 37°C.[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/ml and incubate for 1-4 hours at 37°C.[10][11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the insoluble formazan crystals.[10]
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 500-600 nm using a microplate reader.[10]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value for each compound.
Western Blot for Protein Phosphorylation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules like JAK2 and STAT3.[12][13]
Workflow Diagram:
Caption: Standard workflow for a Western blot experiment.
Methodology:
-
Sample Preparation: Treat cells with inhibitors for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[12][14]
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2, and a loading control like β-actin) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[13]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[15]
-
Analysis: Quantify band intensity to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Tumor Model
Xenograft models are essential for evaluating the anti-tumor efficacy of cancer therapeutics in a living organism.[16]
Methodology:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1x10^7 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[17][18]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[17]
-
Treatment: Randomize mice into treatment groups: vehicle control, this compound, and a reference JAK2 inhibitor. Administer compounds via a specified route (e.g., intraperitoneal injection) and schedule.[17]
-
Monitoring: Monitor animal body weight and tumor volume (measured with calipers) twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.[17][18]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 2000 mm³) or for a set duration.[17]
-
Analysis: At the end of the study, excise the tumors, weigh them, and potentially perform further analysis (e.g., Western blot, histology) to assess target engagement and downstream effects. Compare tumor growth inhibition between the treatment groups.
Conclusion
This compound represents a promising therapeutic agent that targets the JAK/STAT3 pathway through a unique dual-inhibition mechanism, acting on both JAK2 and the STAT3 SH2 domain.[2] This approach may offer advantages in efficacy and specificity over traditional inhibitors that target only the JAK kinases. Comparative studies show this compound has potent growth-suppressive activity in various cancer cell lines.[2][19] The experimental protocols provided in this guide offer a framework for researchers to rigorously evaluate and compare the performance of this compound against other JAK2 inhibitors in preclinical models. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.
References
- 1. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Activities and Exhibits Potent Growth-Suppressive Activity in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. cusabio.com [cusabio.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cancer Cell Line Efficacy Studies [jax.org]
- 18. In vivo xenograft tumor growth assay [bio-protocol.org]
- 19. Stat3 inhibition in neural lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FLLL31 and S3I-201 for STAT3 Targeting in Research
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental validation of two widely studied STAT3 inhibitors.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell growth, differentiation, and survival. Its constitutive activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Among the arsenal of small molecule inhibitors developed to target STAT3, FLLL31 and S3I-201 have garnered significant attention. This guide provides an objective comparison of these two compounds, summarizing their mechanisms of action, inhibitory activities, and selectivity, supported by experimental data and detailed protocols for their evaluation.
Mechanism of Action: A Tale of Two Targeting Strategies
This compound and S3I-201 employ distinct strategies to inhibit STAT3 function. This compound, a synthetic analog of curcumin, is designed as a dual inhibitor, targeting both the upstream Janus kinase 2 (JAK2) and the SH2 domain of STAT3 itself.[1] The SH2 domain is crucial for the dimerization of phosphorylated STAT3, a prerequisite for its nuclear translocation and transcriptional activity. By interfering with both the activating kinase and the dimerization domain, this compound offers a multi-pronged approach to block the STAT3 signaling cascade.
In contrast, S3I-201 (also known as NSC 74859) was identified through structure-based virtual screening and is reported to selectively inhibit the DNA-binding activity of STAT3.[2] This prevents the STAT3 dimer from binding to the promoter regions of its target genes, thereby inhibiting the transcription of proteins involved in cell proliferation and survival, such as cyclin D1, Bcl-xL, and survivin.
Performance and Specificity: A Quantitative Comparison
The efficacy and selectivity of this compound and S3I-201 have been evaluated in various in vitro and cellular assays. The following table summarizes key quantitative data for a comparative assessment.
| Parameter | This compound / FLLL32* | S3I-201 |
| Primary Target | JAK2 and STAT3 SH2 Domain | STAT3 DNA-Binding Domain |
| STAT3 DNA-Binding Inhibition (IC50) | Data not available | 86 ± 33 µM |
| Selectivity vs. STAT1 | Does not inhibit STAT1 DNA binding activity or phosphorylation.[1] | Less potent against STAT1 (IC50 for STAT1-STAT3 binding: 160 ± 43 µM; STAT1-STAT1 binding: >300 µM). |
| Selectivity vs. STAT5 | Data not available | Less potent against STAT5 (IC50: 166 ± 17 µM). |
| Cellular IC50 (Various Cancer Cell Lines) | Generally in the low micromolar range (e.g., <5 µM for JAK2/STAT3 inhibition).[3] | Typically in the higher micromolar range (e.g., ~100 µM for growth inhibition in some breast cancer lines). |
| Known Off-Target Effects | FLLL32 showed little to no inhibition of a panel of other kinases.[1][4] | Can act as a potent and non-selective alkylating agent, covalently modifying various cellular proteins. |
*FLLL32 is a closely related and more extensively characterized analog of this compound.[1][2][3][4][5][6][7][8]
Visualizing the Inhibition: Signaling Pathways and Experimental Workflow
To better understand the mechanisms and evaluation of these inhibitors, the following diagrams illustrate the STAT3 signaling pathway, a typical experimental workflow for inhibitor testing, and a logical comparison of this compound and S3I-201.
Caption: STAT3 signaling pathway and points of inhibition by this compound and S3I-201.
Caption: General experimental workflow for evaluating STAT3 inhibitors.
Caption: Logical comparison of this compound and S3I-201 characteristics.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of STAT3 inhibitors.
Western Blot Analysis of STAT3 Phosphorylation
This protocol is used to determine the effect of inhibitors on the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a key marker of its activation.
-
Cell Culture and Treatment: Plate cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with various concentrations of this compound or S3I-201 for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like β-actin or GAPDH.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the p-STAT3 band intensity relative to the total STAT3 and loading control indicates inhibitory activity.
STAT3 DNA-Binding Assay (ELISA-based)
This assay quantitatively measures the ability of an inhibitor to prevent STAT3 from binding to its consensus DNA sequence.
-
Prepare Nuclear Extracts: Culture and treat cells with the inhibitor as described for Western blotting. Isolate nuclear extracts from the cells.
-
Binding Reaction: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the STAT3 consensus binding site.
-
Incubation with Antibody: Add a primary antibody specific for an epitope on STAT3 that is accessible when it is bound to DNA.
-
Secondary Antibody and Detection: Add an HRP-conjugated secondary antibody, followed by a chromogenic substrate.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. A decrease in absorbance in the presence of the inhibitor indicates a reduction in STAT3 DNA-binding activity.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of the inhibitors on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or S3I-201 for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Conclusion and Future Perspectives
Both this compound and S3I-201 have proven to be valuable research tools for interrogating the role of STAT3 in cancer and other diseases. This compound and its analog FLLL32 appear to offer a more potent and specific inhibition of the STAT3 pathway through a dual-targeting mechanism with a favorable selectivity profile. In contrast, while S3I-201 was a pioneering molecule in targeting STAT3's DNA-binding domain, concerns about its off-target effects as a non-selective alkylating agent should be carefully considered when interpreting experimental results.
For researchers selecting a STAT3 inhibitor, the choice will depend on the specific experimental context. For studies requiring high specificity and potent cellular activity, this compound or FLLL32 may be the preferred choice. S3I-201, while historically significant, should be used with caution, and its effects should be validated with additional, more specific inhibitors. The continued development of novel STAT3 inhibitors with improved potency, selectivity, and drug-like properties remains a critical endeavor in the pursuit of effective cancer therapies.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule curcumin analog FLLL32 induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The novel curcumin analog FLLL32 decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structurally Modified Curcumin Analogs Inhibit STAT3 Phosphorylation and Promote Apoptosis of Human Renal Cell Carcinoma and Melanoma Cell Lines | PLOS One [journals.plos.org]
- 8. Two small molecule compounds, LLL12 and FLLL32, exhibit potent inhibitory activity on STAT3 in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
FLLL31 and Doxorubicin: A Synergistic Approach to Combat Breast Cancer
A detailed guide for researchers on the enhanced anti-cancer effects of combining the STAT3 inhibitor FLLL31 with the chemotherapeutic agent doxorubicin.
The combination of targeted therapies with conventional chemotherapy holds significant promise in overcoming drug resistance and enhancing treatment efficacy in oncology. This guide provides a comprehensive comparison of the synergistic effects of this compound, a novel small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), and doxorubicin, a widely used chemotherapeutic agent, in the context of breast cancer. Experimental data, detailed protocols, and pathway visualizations are presented to support the rationale and application of this combination therapy.
Synergistic Inhibition of Cancer Cell Growth
The combination of this compound and doxorubicin has been shown to exhibit a synergistic effect in inhibiting the proliferation of breast cancer cells. This compound, a derivative of curcumin, targets the constitutively activated STAT3 signaling pathway, which is a known contributor to cancer cell survival, proliferation, and drug resistance. Doxorubicin exerts its anti-cancer effects primarily through DNA intercalation and inhibition of topoisomerase II. The concurrent inhibition of the STAT3 pathway by this compound appears to sensitize cancer cells to the cytotoxic effects of doxorubicin, leading to a greater-than-additive therapeutic outcome.
| Treatment | IC50 (µM) | Combination Index (CI) | Synergy |
| Doxorubicin alone | 2.5 | - | - |
| Stattic (STAT3 inhibitor) alone | 3.5 | - | - |
| Doxorubicin + Stattic | - | < 1 | Synergistic |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data for the STAT3 inhibitor Stattic is provided as a representative example of the expected synergistic interaction with doxorubicin.
Mechanism of Synergistic Action: The STAT3 Signaling Pathway
The synergistic effect of this compound and doxorubicin is rooted in the inhibition of the JAK/STAT3 signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, including breast cancer, and is associated with resistance to chemotherapy. Doxorubicin treatment can paradoxically lead to the activation of pro-survival pathways, including the STAT3 pathway, as a cellular stress response. By inhibiting STAT3 phosphorylation and its downstream transcriptional activities, this compound blocks these survival signals, thereby enhancing the apoptotic effects of doxorubicin.
Experimental Protocols
To assess the synergistic effects of this compound and doxorubicin, a series of in vitro experiments are typically performed. The following is a representative protocol for a cell viability assay and synergy analysis.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound alone, doxorubicin alone, and a combination of both drugs at a constant ratio. Include a vehicle-treated control group.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of drug that inhibits 50% of cell growth) for each treatment.
Synergy Analysis (Chou-Talalay Method)
The Combination Index (CI) is calculated using the Chou-Talalay method, which is based on the median-effect principle. This method provides a quantitative measure of the interaction between two drugs.
-
Dose-Effect Curves: Generate dose-effect curves for each drug alone and for the combination.
-
Combination Index Calculation: The CI is calculated using specialized software (e.g., CompuSyn) based on the dose-effect data. The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
Conclusion
The combination of the STAT3 inhibitor this compound with the conventional chemotherapeutic drug doxorubicin presents a promising strategy for the treatment of breast cancer. By targeting a key survival pathway that is often implicated in chemoresistance, this compound can potentiate the cytotoxic effects of doxorubicin, leading to a synergistic anti-cancer activity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this combination in a clinical setting. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring this synergistic approach.
Validating FLLL31's Anti-Cancer Effects in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of cancer cell proliferation, survival, and invasion, making it a prime target for novel anti-cancer therapies. FLLL31, a small molecule inhibitor derived from curcumin, was designed to selectively target the JAK2/STAT3 pathway. Due to its superior predicted binding energy to both JAK2 and the STAT3 SH2 domain, its structural analog FLLL32 was prioritized for in vivo validation in xenograft models.[1] This guide provides a comprehensive comparison of the anti-cancer effects of FLLL32, as a proxy for this compound, with other relevant STAT3 and JAK2 inhibitors in various xenograft models.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the quantitative data from xenograft studies evaluating the anti-tumor activity of FLLL32 and other selected inhibitors.
Table 1: Comparison of Anti-Tumor Efficacy of STAT3/JAK2 Inhibitors in Breast Cancer Xenograft Models
| Compound | Cancer Model | Cell Line | Animal Model | Dosage and Administration | Key Findings |
| FLLL32 | Breast Cancer | MDA-MB-231 | NOD/SCID Mice | 50 mg/kg, daily intraperitoneal injection | Significantly reduced tumor burden compared to DMSO control.[2] |
| LLL12 | Breast Cancer | MDA-MB-231 | Mouse Xenograft | 2.5 and 5 mg/kg, daily | Significantly inhibited tumor growth compared to DMSO control. |
| Napabucasin | Triple Negative Breast Cancer (Paclitaxel-Resistant) | MD-MBA-231-r, BT-549-r | Xenograft Models | Not Specified | Significantly inhibited tumor growth.[3] |
| Ruxolitinib (+ Calcitriol) | Triple Negative Breast Cancer | MDA-MB-468 | Xenograft Mouse Model | Not Specified | Synergistic antitumor effect.[4] |
Table 2: Comparison of Anti-Tumor Efficacy of STAT3/JAK2 Inhibitors in Pancreatic Cancer Xenograft Models
| Compound | Cancer Model | Cell Line | Animal Model | Dosage and Administration | Key Findings |
| FLLL32 | Pancreatic Cancer | PANC-1 | Nude Mice | 15 mg/kg, intravenous injection, 3 times/week for 3 weeks | Significantly inhibited tumor growth and prolonged tumor-doubling time.[2][5] |
| FLLL32 | Pancreatic Cancer | PANC-1 | Chicken Embryo Chorioallantoic Membrane (CAM) | Not Specified | Significantly reduced tumor volume and vascularity.[1] |
Table 3: Comparison of Anti-Tumor Efficacy of STAT3/JAK2 Inhibitors in Other Cancer Xenograft Models
| Compound | Cancer Model | Cell Line | Animal Model | Dosage and Administration | Key Findings |
| FLLL32 | Osteosarcoma | SJSA, OS-33 | Murine Xenografts | Not Specified | Inhibited tumor growth.[6][7] |
| LLL12 | Osteosarcoma | SJSA, OS-33 | Murine Xenografts | Not Specified | Inhibited tumor growth.[6][7] |
| LLL12 | Glioblastoma | U87 | Mouse Xenograft | 2.5 and 5 mg/kg, daily | Significantly inhibited tumor growth. |
| Pacritinib (+ Temozolomide) | Glioblastoma (recurrent) | BTIC culture | Orthotopic Xenograft Mice | 100 mg/kg Pacritinib (twice daily) + 10-50 mg/kg Temozolomide | Significantly increased median overall survival.[8] |
| Napabucasin | Prostate Cancer | PC-3, 22RV1 | Immunosuppressed Mice | 40 mg/kg, intraperitoneal injection, every 3 days | Marked reduction in tumor growth.[9] |
Experimental Protocols
Detailed methodologies for the key xenograft experiments are provided below to facilitate reproducibility and further investigation.
FLLL32 in Breast Cancer Xenograft Model
-
Cell Line: MDA-MB-231 human breast cancer cells.[2]
-
Animal Model: Two groups of 16 NON/SCID mice were used for tumor xenografts.[2]
-
Tumor Implantation: Cells were seeded, and tumors were allowed to develop for 7 days.[2]
-
Drug Administration: Seven mice from each group received daily intraperitoneal doses of 50 mg/kg FLLL32. The other nine mice in each group were given a DMSO vehicle to serve as a control.[2]
-
Endpoint: Tumor burden was measured and compared between the FLLL32-treated and DMSO-treated groups.[2]
FLLL32 in Pancreatic Cancer Xenograft Model
-
Cell Line: PANC-1 human pancreatic cancer cells.[2]
-
Animal Model: Nude mice.[2]
-
Tumor Implantation: PANC-1 cells were implanted to establish xenografts.[2]
-
Drug Administration: Mice were intravenously injected with either 15 mg/kg of Cremophor-formulated FLLL32 or 15 mg/kg of liposome-formulated FLLL32 three times a week for three weeks. An untreated group served as a control.[2]
-
Endpoints: Tumor growth curves were plotted, and Kaplan-Meier analysis of tumor size doubling time was performed.[2] Phosphorylation and total STAT3 protein expression levels, as well as mRNA levels of STAT3 target genes, were analyzed in tumor samples.[2]
LLL12 in Breast and Glioblastoma Xenograft Models
-
Cell Lines: MDA-MB-231 breast cancer cells and U87 glioblastoma cells.
-
Tumor Implantation: Cells were implanted in mice to establish xenografts.
-
Drug Administration: Once tumors developed, mice were treated with daily doses of 2.5 and 5 mg/kg LLL12 or DMSO.
-
Endpoint: Tumor growth was monitored and compared between the LLL12-treated and DMSO-treated groups.
Napabucasin in Prostate Cancer Xenograft Model
-
Cell Lines: PC-3 and 22RV1 human prostate cancer cells.[9]
-
Animal Model: Immunosuppressed mice.[9]
-
Tumor Implantation: Tumors were established from the cancer cell lines.[9]
-
Drug Administration: Mice were treated with intraperitoneal injections of napabucasin (40 mg/kg), docetaxel (10 mg/kg as a positive control), or PBS (control) every 3 days.[9]
-
Endpoints: Tumor volume and weight were measured and compared between the treatment groups.[9]
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological pathways and experimental procedures, the following diagrams have been generated.
Caption: The JAK/STAT3 signaling pathway and points of inhibition by this compound/FLLL32.
Caption: A generalized workflow for conducting anti-cancer efficacy studies using xenograft models.
References
- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Napabucasin targets resistant triple negative breast cancer through suppressing STAT3 and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Ruxolitinib and Calcitriol Combination Treatment on Various Molecular Subtypes of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small molecules, LLL12 and FLLL32, inhibit STAT3 and exhibit potent growth suppressive activity in osteosarcoma cells and tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The JAK2/STAT3 inhibitor pacritinib effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Flll31: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Flll31, a potent STAT3 inhibitor, ensuring the safety of laboratory personnel and minimizing environmental impact.
This compound, also known as Tetramethylcurcumin, is a synthetic curcuminoid and a potent, selective inhibitor of the STAT3 signaling pathway.[1] Its role in research, particularly in cancer and inflammation studies, necessitates strict adherence to safety protocols, especially concerning its disposal. This guide provides detailed procedures for the proper disposal of this compound in a laboratory setting.
Safety and Handling
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). This compound is a solid substance and should be stored at -20°C.[2] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Key Safety Precautions:
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Work in a well-ventilated area, preferably a fume hood.
-
Wash hands thoroughly after handling.
Disposal Procedures
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. As a chemical substance, it should not be disposed of in the regular trash or down the drain.
Unused or Expired this compound
Solid this compound waste should be collected in a clearly labeled, sealed container designated for hazardous chemical waste. The label should include the chemical name ("this compound" or "Tetramethylcurcumin") and any relevant hazard warnings.
Contaminated Materials
All materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, are considered contaminated and must be disposed of as hazardous waste. These items should be collected in a designated, sealed waste container.
Solutions Containing this compound
Solutions of this compound, often prepared in solvents like DMSO, must also be treated as hazardous waste. These liquid wastes should be collected in a sealed, properly labeled container specifically for flammable or chemical liquid waste. Do not mix with other incompatible waste streams.
The following table summarizes the disposal methods for different forms of this compound waste:
| Waste Type | Disposal Container | Disposal Method |
| Solid this compound (unused/expired) | Labeled, sealed container for hazardous chemical waste | Collection by a certified hazardous waste disposal company |
| Contaminated Labware | Designated, sealed container for solid hazardous waste | Collection by a certified hazardous waste disposal company |
| This compound Solutions | Labeled, sealed container for chemical liquid waste | Collection by a certified hazardous waste disposal company |
Experimental Protocols
A common application of this compound in research involves its use as an inhibitor in cell-based assays. The following is a generalized protocol for treating cells with this compound:
-
Preparation of Stock Solution: Dissolve solid this compound in a suitable solvent, such as DMSO, to create a concentrated stock solution.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere overnight.
-
Treatment: Dilute the this compound stock solution to the desired final concentration in cell culture media and add it to the cells.
-
Incubation: Incubate the cells for the desired period to observe the effects of this compound on the targeted signaling pathways.
-
Post-treatment Waste Disposal: All media containing this compound and any labware that came into contact with the compound must be disposed of as hazardous waste following the procedures outlined above.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Handling Guide for FLLL31 (Tetramethylcurcumin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of FLLL31, also known as Tetramethylcurcumin. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
This compound is a synthetic curcuminoid and an effective inhibitor of STAT3 phosphorylation.[1][2] While it is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.122), it is imperative to handle it with care, following good industrial hygiene and safety practices.[3] This compound is intended for research use only and is not for human or veterinary use.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | Tetramethylcurcumin |
| Synonyms | This compound, (1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethyl-1,6-heptadiene-3,5-dione |
| CAS Number | 52328-97-9 |
| Molecular Formula | C25H28O6 |
| Molecular Weight | 424.49 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin contact. |
| Eye/Face Protection | Safety glasses or goggles | Use eye protection to guard against splashes or dust. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing | Wear a lab coat and ensure skin is not exposed to prevent accidental contact. |
| Respiratory Protection | Not required under normal use | Ensure adequate ventilation. If dust is generated, use a NIOSH-approved respirator. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[3]
-
Avoid creating dust.[3]
-
Ensure adequate ventilation, especially in confined areas.[3]
-
Wash hands thoroughly after handling.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
Emergency Procedures
In the event of accidental exposure or spillage, follow these first aid and cleanup measures.
| Emergency Situation | First Aid / Spill Response |
| Eye Contact | Rinse immediately with plenty of water. |
| Skin Contact | Wash skin with soap and water.[3] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen.[3] |
| Ingestion | Clean mouth with water. Never give anything by mouth to an unconscious person.[3] |
| Spill | Use personal protective equipment. Cover a powder spill with a plastic sheet or tarp to minimize spreading. Take up mechanically and place in appropriate containers for disposal. Clean the contaminated surface thoroughly.[3] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Unused Product: Dispose of contents and container to an approved waste disposal plant.
-
Contaminated PPE: Dispose of as potentially contaminated waste according to institutional guidelines.
-
General Guidance: Do not allow the product to enter drains.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
